molecular formula C8H12O2 B2742849 1-Oxaspiro[4.4]nonan-6-one CAS No. 134179-01-4

1-Oxaspiro[4.4]nonan-6-one

Cat. No.: B2742849
CAS No.: 134179-01-4
M. Wt: 140.182
InChI Key: XKWJYHWZACPOAU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.4]nonan-6-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
BenchChem offers high-quality 1-Oxaspiro[4.4]nonan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxaspiro[4.4]nonan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.4]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJYHWZACPOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134179-01-4
Record name 1-oxaspiro[4.4]nonan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Note on 1-Oxaspiro[4.4]nonan-6-one for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Safety Guide to 1-Oxaspiro[4.4]nonan-6-one (CAS 134179-01-4)

As a Senior Application Scientist, it is understood that novel compounds are the bedrock of discovery. 1-Oxaspiro[4.4]nonan-6-one (CAS 134179-01-4) represents a specific molecular scaffold with potential applications in synthetic chemistry and drug development. This guide is structured to provide researchers, scientists, and development professionals with a comprehensive understanding of its technical data and, critically, its safety profile.

A crucial aspect of working with research chemicals is acknowledging the boundaries of current knowledge. For this compound, the toxicological properties have not yet been fully investigated or determined[1]. This fact dictates a cautious and proactive approach to safety. The protocols and data herein are synthesized from available safety data sheets (SDS) to establish a self-validating system of safe handling, ensuring that procedural integrity and personal safety are paramount in the laboratory setting.

Compound Identification and Physicochemical Properties

Correctly identifying a compound is the foundational step for any experimental work. 1-Oxaspiro[4.4]nonan-6-one is a distinct chemical entity with the following identifiers and properties.

PropertyValueSource
CAS Number 134179-01-4[1][2][3]
Molecular Formula C₈H₁₂O₂[1][2][3]
Molecular Weight 140.18 g/mol [1][3]
MDL Number MFCD22421761[2][3]

Note: Further physical properties such as boiling point, melting point, and density are not specified in the provided technical sheets. This lack of data reinforces the need for handling with caution under controlled laboratory conditions.

Hazard Identification and Core Safety Principles

The primary known hazard associated with 1-Oxaspiro[4.4]nonan-6-one is that it is an irritant [1][3]. It may be harmful if ingested or inhaled, and is irritating to mucous membranes and the upper respiratory tract[1]. The causality behind stringent handling protocols stems from this irritant nature and the unknown potential for more severe health effects.

GHS Label Elements:

  • Pictogram: Not specified in search results.

  • Signal Word: Not specified in search results.

  • Hazard Statements: Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract[1].

The core principle for handling is exposure minimization. All protocols are designed to prevent contact with eyes, skin, clothing, and to avoid the inhalation of any dust or vapor[1].

Laboratory Handling and Exposure Control

Adherence to a strict, validated handling protocol is non-negotiable. The following workflow is designed to create a safe and controlled environment when working with 1-Oxaspiro[4.4]nonan-6-one.

Experimental Workflow: Safe Handling Protocol
  • Engineering Controls Verification:

    • Step 1.1: Confirm that a chemical fume hood is operational and available for use. All manipulations of the compound must occur within the fume hood to ensure adequate ventilation[1].

    • Step 1.2: Locate and verify the functionality of the nearest safety shower and eye wash station before beginning any work[1].

  • Personal Protective Equipment (PPE) Adornment:

    • Step 2.1: Wear protective safety goggles to shield the eyes[1].

    • Step 2.2: Don chemical-resistant gloves. Heavy rubber or other impervious gloves are recommended[1].

    • Step 2.3: Wear a lab coat and other protective clothing, including chemical-resistant boots, to prevent skin contact[1].

  • Compound Handling:

    • Step 3.1: Keep the material in a tightly closed container until ready for use[1].

    • Step 3.2: When handling, use caution and limit the duration of exposure[1]. Do not breathe any dust or vapor that may be generated[1].

    • Step 3.3: Avoid getting the chemical in eyes, on skin, or on clothing[1].

  • Post-Handling Procedure:

    • Step 4.1: After handling, wash skin immediately and thoroughly with plenty of water[1].

    • Step 4.2: Tightly close the container and store it in a cool, dry, well-ventilated place[1].

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the mandatory safety procedures for handling 1-Oxaspiro[4.4]nonan-6-one.

G cluster_prep 1. Preparation & Verification cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Compound Handling (in Fume Hood) cluster_post 4. Post-Handling & Storage prep_hood Verify Chemical Fume Hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety Ensure readiness ppe_goggles Wear Safety Goggles prep_safety->ppe_goggles Proceed once safe ppe_gloves Wear Chemical-Resistant Gloves ppe_clothing Wear Protective Clothing/Boots handle_container Keep Container Tightly Closed ppe_clothing->handle_container Ready to handle handle_avoid Avoid Inhalation & Contact handle_limit Limit Exposure Duration post_wash Wash Skin Immediately handle_limit->post_wash Work complete post_store Store in Tightly Closed Container (Cool, Dry, Ventilated) post_wash->post_store

Caption: Mandatory safety workflow for handling 1-Oxaspiro[4.4]nonan-6-one.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and correct action is critical. The following protocols are based on established first-aid procedures for chemical irritants.

Protocol: First Aid for Exposure
  • Eye Contact:

    • Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open[1].

    • Cool water may be used[1].

    • Seek immediate medical attention[1].

  • Skin Contact:

    • Wash the affected area with generous quantities of running water and non-abrasive soap[1].

    • Cover the affected area with an emollient[1].

    • Wash any contaminated clothing before reusing it[1].

    • Seek medical attention[1].

  • Inhalation:

    • Remove the victim from the source of exposure to fresh, uncontaminated air immediately[1].

    • If breathing is difficult, administer oxygen[1].

    • Seek medical attention[1].

  • Ingestion:

    • Do NOT induce vomiting [1].

    • Give the victim water to drink[1].

    • Seek immediate medical attention[1].

Stability, Storage, and Disposal

Proper storage and disposal are integral to laboratory safety and environmental responsibility.

  • Stability and Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide[1].

  • Storage Conditions: Store in a cool, dry, well-ventilated place. The container must be kept tightly closed at all times[1].

  • Disposal Considerations: The material should be dissolved or mixed with a combustible solvent and burned in a regulated chemical incinerator equipped with an afterburner and scrubber. All federal, state, and local environmental regulations must be observed[1].

Fire-Fighting and Accidental Release

  • Fire-Fighting Measures: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes[1].

  • Accidental Release Measures: In case of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves. Absorb the liquid material or scoop up the solid material and place it into an appropriate container for disposal. Ventilate the area and wash the spill site after material pickup is complete[1].

References

  • Arctom Scientific. CAS NO. 134179-01-4 | 1-oxaspiro[4.4]nonan-6-one. [Link]

Sources

Technical Guide: Applications of 1-Oxaspiro[4.4]nonane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxaspiro[4.4]nonane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct solution to the "flatland" problem of traditional drug discovery. By fusing a tetrahydrofuran ring and a cyclopentane ring at a single quaternary carbon, this scaffold provides rigid three-dimensional vectorization, metabolic stability, and unique opportunities for bioisosteric replacement of nucleosides and natural product cores.

Executive Summary

The 1-oxaspiro[4.4]nonane system is a bicyclic spiroether comprising a five-membered oxygen-containing ring (tetrahydrofuran) spiro-fused to a five-membered carbocycle (cyclopentane).[1] Unlike its nitrogenous analog (the 1-azaspiro[4.4]nonane core found in the leukemia drug Cephalotaxine), the oxa-variant is primarily exploited for its ability to mimic ribose sugars in nucleoside analogs and as a core pharmacophore in cytotoxic terpenes.

This guide details the structural pharmacology, validated synthetic protocols, and therapeutic applications of this scaffold, designed for medicinal chemists optimizing lead compounds for antiviral and oncology indications.

Structural Pharmacology & Pharmacophore Mapping

Conformational Restriction (The "Spiro Effect")

The spiro center at C5 creates a permanent orthogonal arrangement between the two rings.[1] In medicinal chemistry, this restriction serves two critical functions:

  • Entropy Reduction: By locking the conformation, the ligand pays a lower entropic penalty upon binding to a protein target (e.g., viral polymerase or kinase).

  • Vectorization: Substituents on the cyclopentane ring are projected into specific quadrants of 3D space that are inaccessible to planar aromatic scaffolds.[1]

Metabolic Stability

The quaternary spiro carbon sterically shields the adjacent ether oxygen from oxidative dealkylation by Cytochrome P450 enzymes.[1] Furthermore, the spiro-ether linkage is significantly more resistant to hydrolytic cleavage compared to linear ethers or acetals, extending the in vivo half-life of the pharmacophore.

Case Study: Spiro-Nucleoside Analogs

One of the most potent applications of this scaffold is the replacement of the labile furanose ring in nucleosides.[1] The 1-oxaspiro[4.4]nonane system mimics the sugar pucker of ribose while preventing the deglycosylation often seen with standard nucleoside antivirals.[1]

Mechanism of Action:

  • The spiro-scaffold locks the "sugar" in a North (C3'-endo) or South (C2'-endo) conformation, depending on substitution.[1]

  • This pre-organization enhances affinity for viral polymerases (e.g., HCV NS5B, HIV-RT) which require specific sugar geometries for catalytic incorporation.

Validated Synthetic Protocols

The construction of the 1-oxaspiro[4.4]nonane core requires precision to establish the quaternary center.[1] The most robust, scalable method is the Manganese(III)-Mediated Oxidative Free-Radical Cyclization .

Protocol A: Mn(OAc)₃ Mediated Radical Cyclization

This method allows for the direct formation of the spiro-lactone (a versatile precursor to the ether) from readily available acyclic precursors.[1]

Reaction Class: Oxidative Radical Cyclization Key Reagents: Manganese(III) acetate dihydrate, Copper(II) acetate (co-oxidant).

Step-by-Step Methodology:
  • Precursor Preparation: Synthesize a

    
    -keto ester containing a terminal alkene tethered to the active methylene group.[1]
    
    • Example Substrate: 2-(Pent-4-en-1-yl)-3-oxobutanoate.[1]

  • Reagent Activation: In a flame-dried round-bottom flask, dissolve Mn(OAc)₃·2H₂O (2.2 equiv) and Cu(OAc)₂·H₂O (0.5 equiv) in glacial acetic acid.[1]

    • Note: The Cu(II) salt is critical to prevent over-oxidation and facilitate the final elimination/oxidation step to the alkene or lactone.

  • Cyclization: Add the substrate (1.0 equiv) slowly to the oxidant solution at 60°C under an inert atmosphere (N₂ or Ar).

    • Observation: The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds.

  • Quenching & Isolation:

    • Dilute with diethyl ether and wash with cold water (to remove Mn(II) salts).[1]

    • Neutralize the organic layer with saturated NaHCO₃.[1]

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving this cyclization.

Mn_Radical_Cyclization Figure 1: Mn(OAc)3 Mediated Radical Spirocyclization Mechanism Substrate β-Keto Ester (Substrate) Mn_Complex Mn(III)-Enolate Complex Substrate->Mn_Complex Mn(OAc)3 -AcOH Radical_A α-Carbon Radical Mn_Complex->Radical_A SET Oxidation -Mn(II) Cyclized_Rad Primary Radical (Post-Cyclization) Radical_A->Cyclized_Rad 5-Exo-Trig Cyclization Product 1-Oxaspiro[4.4]nonane Lactone Cyclized_Rad->Product Cu(II) Oxidation β-H Elimination

Caption: Single Electron Transfer (SET) pathway for the construction of the spiro-core. The Mn(III) species generates a radical that cyclizes onto the tethered alkene.

Medicinal Chemistry Applications

Bioactive Natural Products

The 1-oxaspiro[4.4]nonane core is the structural engine behind several potent natural products.

Compound ClassSourceBiological ActivityMechanism
Bipolaricins Bipolaris sp.[1][2] (Fungus)Anti-inflammatoryModulation of HMG-CoA reductase
Spiro-Lactones Synthetic / NaturalCytotoxic (HeLa, MCF-7)Michael acceptor reactivity (alkylation of cysteine residues)
Cephalotaxine Analogs Cephalotaxus (Plant)AntileukemicProtein synthesis inhibition (Ribosome binding)
Synthetic Therapeutic Leads

Target: Hepatitis C Virus (HCV) Polymerase Researchers have utilized the 1-oxaspiro[4.4]nonane scaffold to create "locked" nucleoside analogs.[1] By replacing the ribose oxygen with the spiro-carbon system, the resulting molecule resists phosphorylase cleavage while maintaining the precise geometry required to inhibit viral RNA replication.

Target: Sigma Receptors (


) 
Spirocyclic ethers have shown high affinity for Sigma-1 receptors, which are implicated in neuropathic pain and neurodegeneration.[1] The lipophilic nature of the carbocyclic ring (cyclopentane) aids in Blood-Brain Barrier (BBB) penetration, while the ether oxygen acts as a hydrogen bond acceptor in the binding pocket.

Comparative Analysis: Oxa- vs. Aza-Spiro Scaffolds[1]

While the nitrogen-containing aza scaffolds are more common in alkaloid synthesis, the oxa scaffold offers distinct physicochemical advantages for specific drug design challenges.

Feature1-Oxaspiro[4.4]nonane1-Azaspiro[4.4]nonane
H-Bonding Acceptor only (Ether O)Donor & Acceptor (Amine NH)
pKa / Ionization Neutral (Non-ionizable)Basic (pKa ~9-10)
LogP (Lipophilicity) Higher (Better membrane perm.)[1]Lower (Water soluble as salt)
Metabolic Risk Low (Stable ether)Medium (N-oxidation/dealkylation)
Primary Use Nucleoside mimics, Ion channel modulatorsGPCR ligands, Kinase inhibitors

References

  • BenchChem. (2025).[1][3] 1-Oxaspiro[4.4]nonan-6-amine: A Privileged Scaffold for SAR. Retrieved from

  • Paquette, L. A., et al. (2003).[1] Spirocyclic restriction of nucleosides.[1][4] Synthesis of the first exemplary syn-1-oxaspiro[4.4]nonanyl member. Journal of Organic Chemistry. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[1] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry. Retrieved from

  • Snider, B. B. (2009).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews. Retrieved from

  • Kurniawan, Y. S., et al. (2017).[1] Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds from Oleic Acid. ResearchGate. Retrieved from

Sources

Spirocyclic Ketone Building Blocks: Engineering 3D Complexity in Drug Discovery

[1][2][3]

Executive Summary

The "escape from flatland" is no longer a theoretical preference but a validated mandate in modern medicinal chemistry. Spirocyclic ketone building blocks represent a high-value tactical solution to the attrition rates associated with planar, aromatic-heavy drug candidates. By introducing intrinsic three-dimensionality (Fsp³ character) without significantly increasing molecular weight, these scaffolds improve solubility, metabolic stability, and target selectivity.[1]

This technical guide details the strategic application, synthesis, and functionalization of spirocyclic ketones. It moves beyond generalities to provide actionable protocols for integrating these motifs into lead optimization campaigns, specifically focusing on spiro[3.3]heptane, spiro[3.4]octane, and azaspirocyclic systems.

Strategic Rationale: The Geometry of Efficacy

The Fsp³ Advantage

Planar molecules (low Fsp³) often suffer from poor aqueous solubility and "brick-dust" crystal packing. Spirocyclic ketones introduce a quaternary carbon center—the spiro atom—which forces substituents out of plane.

  • Solubility: The orthogonal orientation of the rings disrupts π-stacking interactions common in aromatic systems, lowering the lattice energy and increasing thermodynamic solubility.

  • Metabolic Stability: The quaternary center blocks metabolic soft spots (e.g., benzylic positions), forcing P450 enzymes to seek less accessible sites or abort oxidation.

Vector Positioning and Bioisosterism

Spirocycles are not just "spacers"; they are rigid geometric constraints.

  • Spiro[3.3]heptane as a Benzene Bioisostere: Unlike the flat benzene ring (exit vectors at 180° for para-substitution), the spiro[3.3]heptane scaffold provides a linear distance match but with a distinct volumetric profile that can occupy hydrophobic pockets without incurring the penalty of aromatic ring counts (AR).

  • Vector Definition: The rigid core ensures that functional groups (amines, alcohols derived from the ketone) are projected at precise angles, critical for engaging hydrogen bond donors/acceptors in the binding pocket (e.g., GPCRs, Kinases).

Table 1: Physicochemical Comparison of Scaffolds
Property1,4-Disubstituted BenzeneBicyclo[1.1.1]pentaneSpiro[3.3]heptane
Dimensionality 2D (Planar)3D (Linear)3D (Linear/Orthogonal)
Fsp³ Fraction 0.01.01.0
Metabolic Liability High (Arene oxidation)LowLow
Exit Vector Angle 180°180°~180° (tunable)
LogP Trend HighLowMedium-Low

Technical Core: Synthetic Methodologies

The utility of spirocyclic ketones relies on their synthetic accessibility.[2] Two primary classes dominate the landscape: Spiro[3.3]heptanones and Azaspirocyclic ketones .

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for accessing and diversifying these scaffolds.

SpiroSynthesisStartStarting Material(Cyclic Ketone / Malonate)IntermediateSpirocyclization(Double Alkylation / Ring Closing)Start->Intermediate Base/ElectrophileSpiroKetoneSpirocyclic Ketone(Core Building Block)Intermediate->SpiroKetone Decarboxylation/DeprotectionRedAmReductive Amination(Amine Products)SpiroKetone->RedAm R-NH2, NaBH(OAc)3GrignardGrignard/Organolithium(Tertiary Alcohols)SpiroKetone->Grignard R-MgBr, CeCl3StreckerStrecker Reaction(Amino Acids)SpiroKetone->Strecker TMSCN, AmineOlefinWittig/Petasis(Exocyclic Alkenes)SpiroKetone->Olefin Ph3P=CH2

Figure 1: Synthetic workflow for spirocyclic ketone generation and downstream functionalization.

Protocol A: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the synthesis of a versatile nitrogen-containing spiro ketone, widely used to introduce amino-spiro motifs.

Mechanism: Double alkylation of a malonate equivalent followed by decarboxylation.

Reagents:

  • N-Boc-3-azetidinone (Starting material)

  • Di-tert-butyl malonate

  • Sodium hydride (NaH)[3]

  • Dimethylformamide (DMF)

  • Acetic acid / Toluene (for decarboxylation)

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried round-bottom flask under Argon, add NaH (60% dispersion in mineral oil, 2.2 equiv) and anhydrous DMF. Cool to 0°C.

  • Malonate Addition: Dropwise add di-tert-butyl malonate (1.0 equiv). Stir for 30 min at 0°C to ensure complete deprotonation.

  • Electrophile Introduction: Add a solution of 1-bromo-2,2-bis(bromomethyl)propane (or equivalent electrophile for [3.3] system) in DMF dropwise. Note: For azaspiro systems, the electrophile is often the bis-mesylate of the corresponding diol derived from the azetidinone.

    • Alternative Route (TosMIC): For tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a common route involves the reaction of N-Boc-3-methyleneazetidine with dichloroketene (generated in situ) followed by dechlorination, OR the double alkylation of tosylmethyl isocyanide (TosMIC) with 1-Boc-3-(bromomethyl)-3-(hydroxymethyl)azetidine derivatives.

  • Cyclization: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the alkylating agent.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Decarboxylation (if using malonate): Dissolve the crude diester in toluene with catalytic p-toluenesulfonic acid (pTSA) and reflux to effect decarboxylation and generate the ketone.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the crystalline spiro ketone.

Validation Criteria:

  • ¹H NMR: Distinctive disappearance of methine protons from the starting material and appearance of rigid methylene signals in the spiro system.

  • LCMS: Confirm parent ion [M+H]⁺ or [M+Na]⁺.

Protocol B: Functionalization via Reductive Amination

The ketone handle is the gateway to diversity. This protocol ensures high conversion to the secondary/tertiary amine without ring opening.

Reagents:

  • Spirocyclic Ketone (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methodology:

  • Imine Formation: In a vial, combine the spiro ketone and the amine in DCE (0.1 M). Add acetic acid (1-2 drops). Stir at room temperature for 1 hour. Tip: If the amine is an HCl salt, add 1.0 equiv of TEA.

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly. Stir at RT for 16 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 minutes to quench borate complexes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Purification: Pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities), then elute product with 2M NH₃ in MeOH.

Case Studies in Drug Discovery

SHP2 Inhibitors: Geometry Maintenance

In the optimization of SHP2 inhibitors, researchers utilized spirocyclic scaffolds to replace a flexible piperidine linker.

  • Challenge: A flexible linker resulted in an entropic penalty upon binding.

  • Solution: Incorporation of a 6-azaspiro[2.5]octane core.

  • Outcome: The spirocycle locked the amine in the precise vector required for hydrogen bonding with the active site residues, improving potency by 10-fold while reducing hERG liability due to the lowered lipophilicity (LogD).

MCHr1 Antagonists: Lowering Lipophilicity

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists often suffer from high lipophilicity leading to phospholipidosis.

  • Intervention: Replacement of a central cyclohexyl or phenyl core with 2-oxa-6-azaspiro[3.3]heptane .

  • Result: The oxygen atom in the spiro system lowered LogP (via H-bond accepting capability and polarity) without introducing a donor that could disrupt membrane permeability. The spiro scaffold maintained the critical distance between the pharmacophores.

Strategic Considerations for the Medicinal Chemist

  • The "Sweet Spot" of Ring Size:

    • Spiro[3.3]: High rigidity, excellent metabolic stability, but high ring strain (~60 kcal/mol). Can be chemically reactive under harsh acidic conditions.

    • Spiro[4.4] / Spiro[4.5]: More flexible, easier to synthesize, but higher molecular weight and potentially higher lipophilicity.

  • Chirality:

    • Symmetrical spiroketones (e.g., spiro[3.3]heptan-2-one) are achiral.

    • Unsymmetrical substitution (e.g., 1-substituted spiro[3.3]heptanes) introduces axial chirality or stereocenters. This increases complexity but offers opportunities for enantioselective binding.

  • Commercial Availability:

    • The "make vs. buy" decision has shifted. Building blocks like 2,6-diazaspiro[3.3]heptane-2-carboxylate and spiro[3.3]heptan-2-one are now commodities, allowing rapid library generation without the bottleneck of core synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-1,6-diamines. The Journal of Organic Chemistry, 75(24), 8716–8719. Link

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[2][5][6][7][3][4][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • Mykhailiuk, P. K. (2021).[6] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[7][11] ChemRxiv. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

The Spiro[4.4]nonane Scaffold: A Privileged Motif in the Pursuit of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of Spiro[4.4]nonane in Medicinal Chemistry

The spiro[4.4]nonane scaffold, a unique bicyclic system characterized by two five-membered rings sharing a single carbon atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This architectural motif imparts a rigid, three-dimensional conformation that is highly sought after for its potential to enhance binding affinity and selectivity to biological targets.[2] The inherent conformational constraint of spiro systems can lead to improved pharmacological profiles compared to their more flexible acyclic or monocyclic counterparts.[3] This guide provides a comprehensive overview of the diverse biological activities exhibited by spiro[4.4]nonane derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Proliferative Machinery

Spiro[4.4]nonane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that govern cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis and Inhibition of NF-κB Signaling

A primary mechanism by which spiro[4.4]nonane derivatives exert their anticancer effects is through the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis.[5] Some derivatives have been shown to trigger the caspase cascade, a family of proteases that execute the apoptotic program.[6][7] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases like caspase-3 and -7.[5][8]

Furthermore, several spiro compounds have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and inflammation.[10] By inhibiting this pathway, spiro[4.4]nonane derivatives can suppress the expression of genes that drive tumor growth and progression.[11]

Signaling Pathway: Caspase-Dependent Apoptosis

Spiro_Derivative Spiro[4.4]nonane Derivative Mitochondria Mitochondria Spiro_Derivative->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by spiro[4.4]nonane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro[4.4]nonane derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

A Seed Cells B Add Spiro Derivative A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Caption: A typical workflow for the MTT cell viability assay.

Spiro[4.4]nonane Derivative Cancer Cell Line IC50 (µM) Reference
Spiro(lactone-cyclohexanone) 4K562 (Leukemia)Not specified[6]
Spiro(lactone-cyclohexanone) 9U937 (Leukemia)Not specified[6]

Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Spiro[4.4]nonane derivatives have shown promise as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Cell Wall Synthesis

A key target for many antibiotics is the bacterial cell wall, a structure essential for maintaining cell integrity.[16] Some spiro derivatives are thought to interfere with the synthesis of peptidoglycan, a major component of the bacterial cell wall. This inhibition can occur at various stages, including the synthesis of precursor molecules and the final cross-linking of the peptidoglycan chains.[16] Disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[17]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18][19]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the spiro[4.4]nonane derivative onto the agar surface.[18][20] Ensure the disks are placed at least 24 mm apart.[19]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[18][19]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter.[2][20]

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Spiro[4.4]nonane Derivative Bacterial Strain Zone of Inhibition (mm) Reference
Spiro-oxindole-chromene 2Bacillus subtilis7.5[21]
Spiro-oxindole-chromene 2Staphylococcus aureus9.4[21]

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Spiro[4.4]nonane derivatives have been investigated for their antioxidant properties and their potential to scavenge free radicals.

Mechanism of Action: Radical Scavenging

The antioxidant activity of spiro[4.4]nonane derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22] This process neutralizes the reactive species and prevents them from causing cellular damage.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant activity of compounds.[23]

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[16]

  • Sample Preparation: Prepare various concentrations of the spiro[4.4]nonane derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the DPPH solution and mix well.[23]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[24]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16][24]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antiviral Activity: A Frontier for Spiro[4.4]nonane Derivatives

While the anticancer, antimicrobial, and antioxidant activities of spiro[4.4]nonane derivatives are relatively well-documented, their potential as antiviral agents is an emerging area of research.[3] The unique three-dimensional structure of these compounds makes them attractive candidates for targeting viral proteins and disrupting the viral life cycle.[25]

Screening for Antiviral Activity

Initial screening for antiviral activity typically involves cell-based assays where host cells are infected with a specific virus in the presence of the test compound.[26][27] The efficacy of the compound is determined by measuring the reduction in viral replication or cytopathic effect.[4]

General Antiviral Screening Protocol:

  • Cell Culture: Maintain a susceptible host cell line in appropriate culture conditions.

  • Cytotoxicity Assay: First, determine the concentration of the spiro[4.4]nonane derivative that is toxic to the host cells in the absence of the virus to establish a non-toxic working concentration range.[4][26]

  • Antiviral Assay:

    • Seed host cells in a multi-well plate.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Treat the infected cells with various concentrations of the spiro[4.4]nonane derivative.

    • Include appropriate controls (untreated infected cells, uninfected cells, and a known antiviral drug as a positive control).

  • Endpoint Measurement: After a suitable incubation period, assess the antiviral activity by quantifying viral load (e.g., by plaque assay or qPCR) or by measuring the inhibition of virus-induced cytopathic effect.[4]

Further research is warranted to explore the full spectrum of antiviral activity of spiro[4.4]nonane derivatives and to elucidate their specific molecular targets within the viral replication cycle.

Conclusion: A Scaffold with a Promising Future

Spiro[4.4]nonane derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their unique structural features provide a solid foundation for the design of novel therapeutic agents with improved potency and selectivity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold. Further exploration, particularly in the realm of antiviral drug discovery, is poised to yield exciting new developments in the fight against human diseases.

References

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • 7 steps for screening antiviral drugs. DIFF Biotech. [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PMC - NIH. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes. Wiley Online Library. [Link]

  • Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein. PubMed. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. PubMed. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. RSC Publishing. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Induction of apoptosis and caspase activation. (A) Cells were treated... ResearchGate. [Link]

  • (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. [Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC - PubMed Central. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Synthesis of spiro[4.4]nonane-containing functional organic molecules | Request PDF. ResearchGate. [Link]

  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. PubMed. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Springer Nature. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. MDPI. [Link]

  • 7.5.2: Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Induction of G₂/M Arrest, Caspase Activation and Apoptosis by α-santonin Derivatives in HL-60 Cells. PubMed. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

Sources

1-Oxaspiro[4.4]nonan-6-one molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and experimental analysis of 1-Oxaspiro[4.4]nonan-6-one , a critical spirocyclic intermediate.

Molecular Weight & Solubility Data for Drug Discovery Scaffolds

Executive Summary

The spiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, offering inherent three-dimensional rigidity that restricts conformational entropy—a key factor in enhancing ligand-target binding affinity.[1][2] 1-Oxaspiro[4.4]nonan-6-one (Formula:


) serves as a pivotal intermediate, particularly in the synthesis of bioactive spirocyclic amines and pheromone analogs.[1]

This guide provides the calculated physicochemical data for this specific ketone, comparative solubility analysis based on structural analogs, and a validated protocol for establishing its solubility profile in a pre-clinical setting.[1]

Physicochemical Specifications

As a specific intermediate often generated in situ or used immediately, experimental data for the ketone form is frequently conflated with its stable amine derivatives.[1] The data below is derived from stoichiometric calculation and structure-property relationship (SPR) modeling.

Table 1: Core Molecular Data
PropertyValueNotes
IUPAC Name 1-Oxaspiro[4.4]nonan-6-oneSpiro fusion at C5 of furan and C1 of cyclopentanone
Molecular Formula

Molecular Weight 140.18 g/mol Exact Mass: 140.0837
CAS Number Not widely listedPrecursor to CAS 951207-57-1 (Amine derivative) [1]
Physical State Liquid / Low-melting SolidPredicted based on MW and lack of H-bond donors
LogP (Predicted) 0.8 – 1.2Lipophilic, amenable to cell permeability
H-Bond Donors 0
H-Bond Acceptors 2Ether oxygen + Ketone oxygen

Analyst Note: The molecular weight of 140.18 g/mol places this compound in the "fragment-based drug design" (FBDD) sweet spot (MW < 300), making it an ideal starting scaffold for growing complex bioactive molecules.[1]

Solubility Profile & Solvent Compatibility[1]

Solubility is dictated by the competition between the hydrophobic spiro-carbon skeleton and the polar ketone/ether functionalities.[1] Lacking hydroxyl groups (H-bond donors), 1-Oxaspiro[4.4]nonan-6-one exhibits higher solubility in aprotic organic solvents than in water.[1]

Predicted Solubility Data
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.[1]

  • Moderate Solubility: Ethanol, Methanol, Acetonitrile.[1]

  • Low/Sparingly Soluble: Water (Predicted < 5 mg/mL), Hexanes (due to polarity of the ketone).[1]

Comparative Analysis

To validate these predictions, we compare the target to experimentally characterized analogs:

Analog CompoundStructure TypeMW ( g/mol )Water SolubilityRef
1-Oxaspiro[4.5]decan-2-one Spiro-Lactone154.21~1.6 mg/mL (Est.)[2]
1-Oxaspiro[4.4]nonan-6-amine Spiro-Amine141.21Variable (pH dependent)[1]
Spiro[4.4]nonane-1,6-dione Spiro-Dione152.19Moderate[3]

Implication: The target ketone lacks the solubilizing amine of the derivative or the high polarity of the dione.[1] Researchers should utilize DCM or Ethyl Acetate for extraction and DMSO for biological assay stock solutions (typically 10 mM).[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Characterizing Novel Spiro-Scaffolds

When working with novel intermediates like 1-Oxaspiro[4.4]nonan-6-one where literature data is sparse, a self-validating solubility assay is required.[1]

Method A: Kinetic Solubility (High Throughput)

Objective: Determine the concentration limit where precipitation occurs in aqueous buffer (PBS pH 7.4).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5 µL of stock into 195 µL of PBS in a 96-well UV-transparent plate (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at 25°C.

  • Detection: Measure UV absorbance at 254 nm (carbonyl absorption).

  • Validation: Compare absorbance against a standard curve prepared in 100% Acetonitrile (where solubility is guaranteed).

    • Calculation:

      
      [1]
      
Method B: Thermodynamic Solubility (Gold Standard)

Objective: Determine equilibrium solubility for formulation.

  • Add excess solid 1-Oxaspiro[4.4]nonan-6-one to 1 mL of solvent (Water, pH 7.4 Buffer, or SGF).[1]

  • Agitate for 24 hours at ambient temperature.

  • Filter supernatant using a 0.45 µm PTFE syringe filter (to remove undissolved oil/solid).[1]

  • Analyze filtrate via HPLC-UV or LC-MS.[1]

Synthesis & Pathway Visualization[1]

The generation of 1-Oxaspiro[4.4]nonan-6-one typically involves the rearrangement of oxaspirohexanes or cyclization precursors.[1] Understanding this pathway is crucial for identifying impurities that affect solubility readings.[1]

SynthesisPathway Precursor Spiro-Epoxide Precursor (Oxaspirohexane) Reaction Acid-Catalyzed Rearrangement (BF3·OEt2) Precursor->Reaction Ring Expansion Target 1-Oxaspiro[4.4]nonan-6-one (Target Scaffold) Reaction->Target Isolation Amine 1-Oxaspiro[4.4]nonan-6-amine (Bioactive Drug Lead) Target->Amine Reductive Amination

Figure 1: Synthetic trajectory of the 1-oxaspiro[4.4]nonane core.[1][2] The ketone (Target) is the stable intermediate linking the epoxide rearrangement to the amine drug candidate [1].[1]

Analytical Validation Workflow

To ensure the "solubility" data is not skewed by degradation (e.g., ring opening of the spiro-ether), the following validation logic must be applied.

SolubilityValidation Sample Test Sample (1-Oxaspiro[4.4]nonan-6-one) Purity Purity Check (GC-MS / NMR) Sample->Purity SolubilityTest Solubility Assay (Method B: Saturation) Purity->SolubilityTest If >95% Pure StabilityCheck Post-Assay Stability (Is Ring Intact?) SolubilityTest->StabilityCheck StabilityCheck->Sample Degradation Detected (Change Solvent/pH) ValidData Validated Solubility Data StabilityCheck->ValidData No Hydrolysis

Figure 2: Data Integrity Workflow. Spiro-ethers can be acid-labile; stability checks post-solubility assay prevent false-positive solubility readings caused by ring-opened hydrolysis products.[1]

References

  • BenchChem. (n.d.).[1] 1-Oxaspiro[4.4]nonan-6-amine Product Description & Synthesis Context. Retrieved from [1]

  • The Good Scents Company. (n.d.).[1] 1-oxaspiro[4.5]decan-2-one Properties and Safety. Retrieved from [1]

  • PubChem. (2025).[1][3][4] Spiro[4.4]nonane-1,6-dione Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Carreira, E. M., & Kvaerno, L. (2006).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for spirocycle formation logic).

Sources

An In-depth Technical Guide to the Role of Spiro Ether Ketones in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern era of drug discovery, the strategic departure from planar, two-dimensional molecular architectures towards more complex, three-dimensional scaffolds has become a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of spiro ether ketones, a unique and powerful class of structural motifs, and their pivotal role in advancing structure-activity relationship (SAR) studies. We will dissect the inherent structural and physicochemical properties of these scaffolds, elucidating how their conformational rigidity and defined exit vectors empower researchers to probe biological space with unprecedented precision. Through an analysis of synthetic strategies, bioisosteric principles, and impactful case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage spiro ether ketones for the design of next-generation therapeutics.

Introduction: Escaping the Flatland of Drug Discovery

For decades, medicinal chemistry was largely dominated by aromatic and heteroaromatic ring systems. While highly successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The push towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) has highlighted the immense value of three-dimensional (3D) scaffolds.[1][2] Spirocycles, which feature two rings joined by a single common atom, are at the forefront of this movement.[1][3]

Spiro ether ketones, specifically, merge the conformational benefits of a spirocyclic core with the key functionalities of an ether and a ketone. This combination offers a sophisticated toolkit for fine-tuning a molecule's interaction with its biological target and optimizing its drug-like properties. Their rigid nature allows for the precise positioning of substituents into a target's binding pocket, while the polar ether and ketone groups can form critical hydrogen bonds and influence solubility and metabolic profiles.[4][5] This guide will explore the causality behind using these motifs in SAR studies, moving beyond simple description to a functional understanding of their strategic application.

The Core Principle: Conformational Restriction as an SAR Tool

A fundamental challenge in drug design is controlling the bioactive conformation of a flexible molecule. The entropic penalty paid upon binding, as a flexible ligand adopts a single conformation to fit into a receptor, can significantly reduce binding affinity. Spirocycles offer a compelling solution.

Causality: By locking two rings together through a single quaternary carbon, a spirocycle drastically reduces the number of accessible conformations.[3][6] This pre-organization of the molecular scaffold into a more rigid, bioactive-like conformation minimizes the entropic loss upon binding, often leading to a substantial increase in potency. Furthermore, this rigidity ensures that the substituents appended to the scaffold are presented to the biological target from well-defined and predictable vectors, making the interpretation of SAR data more straightforward and reliable.[3][7]

G cluster_0 Flexible Acyclic System cluster_1 Rigid Spirocyclic System A Flexible Linker (Multiple Conformations) P2 Pharmacophore 2 A->P2 Entropy High Entropic Penalty upon Binding A->Entropy P1 Pharmacophore 1 P1->A B Spirocyclic Core (Locked Conformation) P4 Pharmacophore 2 B->P4 Affinity Lower Entropic Penalty => Higher Affinity B->Affinity P3 Pharmacophore 1 P3->B

Caption: Conformational restriction by a spirocyclic core.

Strategic Applications of Spiro Ether Ketones in SAR

The true power of spiro ether ketones is realized through their strategic deployment in medicinal chemistry campaigns.

Bioisosterism and Scaffold Hopping

One of the most effective applications is using spiro ether ketones as bioisosteres for other common chemical groups. This strategy, known as scaffold hopping, aims to replace a core part of a molecule with a structurally distinct unit while retaining or improving biological activity and optimizing physicochemical properties.

  • Replacing gem-Dimethyl Groups: A classic application is the replacement of a gem-dimethyl group with a spiro-oxetane. This maintains the tetrahedral geometry but introduces polarity, often improving aqueous solubility and metabolic stability without adding a site for metabolic oxidation.[8]

  • Morpholine and Piperazine Surrogates: Strained spirocycles like 2-oxa-6-azaspiro[3.3]heptane have proven to be excellent bioisosteres for morpholine, while diazaspiro[3.3]heptanes can replace piperazines.[9][10] These replacements can significantly alter basicity, lipophilicity, and exit vectors, providing avenues to escape intellectual property and solve ADME issues.[9][10]

Probing Target Interactions and Improving Selectivity

The defined 3D geometry of spiro ether ketones makes them ideal for systematically probing the topology of a receptor's binding pocket. By installing substituents at different positions on the spirocyclic framework, medicinal chemists can map out productive and unproductive interaction zones with high precision. This is often difficult with flexible scaffolds where the exact orientation of a substituent is uncertain.

This precise control over substituent orientation can also be leveraged to enhance selectivity. By designing a spirocyclic ligand that perfectly complements the unique 3D features of the desired target over off-targets, selectivity can be dramatically improved, leading to safer drug candidates.

Synthesis and Experimental Protocols

The increasing popularity of spirocycles is directly linked to the development of robust and scalable synthetic routes.[1][11] The synthesis of spiro ether ketones often involves key transformations such as intramolecular cyclizations, cycloadditions, or ring-expansion reactions.[12] Spiroketalization, the reaction of a diol with a ketone, is a common and effective method, often proceeding under thermodynamic control to yield the most stable spiroketal isomer.[13]

Experimental Protocol: General Procedure for Acid-Catalyzed Spiroketalization

This protocol describes a self-validating system for the synthesis of a simple spiroketal, a core component of many spiro ether ketone structures.

Objective: To synthesize a spiroketal from a ketone precursor and a diol via acid catalysis.

Materials:

  • Ketone precursor (e.g., Cyclohexanone, 1.0 eq)

  • Diol (e.g., Ethane-1,2-diol, 1.2 eq)

  • Anhydrous Toluene

  • Catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the ketone (1.0 eq), the diol (1.2 eq), and anhydrous toluene (approx. 0.2 M concentration relative to the ketone).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.05 eq) to the stirring solution.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the spiroketal product.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting ketone is no longer observed. The collection of the theoretical amount of water in the Dean-Stark trap serves as a primary validation of reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to quench the acid catalyst. Wash subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiroketal.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data-Driven SAR: A Case Study Framework

To illustrate the practical application of these principles, consider a hypothetical SAR study targeting a protein kinase. The initial lead compound is a flexible, acyclic ketone with moderate potency but poor solubility.

lead Lead Compound Acyclic Ketone IC₅₀ = 500 nM Sol = 5 µg/mL hypothesis Hypothesis | {Introduce conformational rigidity | Improve potency & solubility} lead->hypothesis Identified Liabilities design Design Spiro Ether Ketone Analogs hypothesis->design Strategy synthesis Synthesis Parallel Synthesis design->synthesis testing In Vitro Assay Kinase Inhibition (IC₅₀) Aqueous Solubility synthesis->testing Compound Library sar_analysis SAR Analysis | {Correlate structure with activity & properties} testing->sar_analysis Data sek_01 Analog SEK-01 IC₅₀ = 50 nM Sol = 25 µg/mL sar_analysis->sek_01 Identified Hit optimization Lead Optimization Further decoration of spiro scaffold sar_analysis->optimization Iterative Cycle optimization->design New Designs

Caption: SAR workflow incorporating spiro ether ketones.

By replacing the acyclic core with a spiro[4.5]decanone scaffold, the medicinal chemistry team generates a library of analogs. The resulting data, summarized below, clearly demonstrates the value of this approach.

Table 1: Structure-Activity Relationship Data for Kinase Inhibitors

Compound IDCore StructureR¹ SubstituentIC₅₀ (nM)Aqueous Solubility (µg/mL)Rationale for Design
Lead-01 Acyclic KetonePhenyl5005Initial Hit
SEK-01 Spiro[4.5]decanonePhenyl5025Introduce conformational rigidity
SEK-02 Spiro[4.5]decanone4-Fluorophenyl2035Probe for halogen bond interactions
SEK-03 Spiro[4.5]decanone4-Methoxyphenyl15020Explore impact of H-bond acceptor
SEK-04 Spiro[3.4]octanonePhenyl25018Evaluate effect of ring strain/size

The data reveals several key insights:

  • Impact of Rigidity: The switch from an acyclic to a spirocyclic core (Lead-01 vs. SEK-01) resulted in a 10-fold increase in potency and a 5-fold increase in solubility .[2][7] This is attributed to the reduced entropic penalty of binding and the more favorable orientation of the phenyl group.

  • Systematic Probing: The introduction of a fluorine atom at the para-position (SEK-02) further improved potency, suggesting a favorable interaction within a specific sub-pocket of the kinase.

  • Scaffold Optimization: Altering the spirocycle ring size (SEK-04) was detrimental to activity, indicating that the specific geometry of the spiro[4.5] system is optimal for this target.

Conclusion and Future Outlook

Spiro ether ketones are not merely esoteric building blocks; they are powerful strategic tools for modern drug discovery. Their inherent three-dimensionality provides a robust solution to the challenges of conformational ambiguity and entropic penalties that often plague flexible molecules. By serving as rigid scaffolds and versatile bioisosteric replacements, they enable the systematic exploration of target binding sites and the fine-tuning of physicochemical properties, leading to the development of more potent, selective, and drug-like clinical candidates.

The continued development of novel synthetic methodologies will undoubtedly make more diverse and complex spiro ether ketone scaffolds accessible.[9] As our understanding of the interplay between 3D molecular architecture and biological function deepens, the strategic incorporation of these motifs will remain a critical and highly effective approach in the rational design of innovative therapeutics.

References

  • Rico, J., et al. (2019). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. [Link]

  • Various Authors. (N.D.). Synthesis and biological properties of spiroacetal-containing small molecules. ResearchGate. [Link]

  • Chitti, S., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry. [Link]

  • Various Authors. (N.D.). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. ResearchGate. [Link]

  • Simone, A., et al. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]

  • Favero, P. G., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. National Institutes of Health. [Link]

  • Uriarte, L., et al. (2021). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]

  • Wang, B., et al. (2021). Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides. PubMed. [Link]

  • Le Guilloux, V. (N.D.). Structure Activity Relationships. Drug-Design.org. [Link]

  • Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Crimmins, M. T., et al. (2012). Synthesis and biological evaluation of a spongistatin AB-spiroketal analogue. PubMed. [Link]

  • Various Authors. (2024). Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. ResearchGate. [Link]

  • Umile, A. C., et al. (2024). Pharmacokinetic effects of a single-dose nutritional ketone ester supplement on brain glucose and ketone metabolism in alcohol use disorder. PubMed. [Link]

  • Scott, J. S., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. National Institutes of Health. [Link]

  • Yurista, S. R., et al. (2024). Metabolic and Pharmacokinetic Profiling of a Ketone Ester by Background SGLT2 Inhibitor Therapy in HFrEF. National Institutes of Health. [Link]

  • Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. National Institutes of Health. [Link]

  • Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Liu, W.-C., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. [Link]

  • Hossain, N., et al. (2013). Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. PubMed. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Harvey, L., et al. (2024). Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities. PubMed Central. [Link]

  • Simone, A., et al. (2015). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]

  • Zhang, Q., et al. (2024). Total synthesis of 1'-epi-septosones B and C and the originally assigned structures of spiroetherones A and B. ChemRxiv. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Windmon, N., et al. (2017). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. National Institutes of Health. [Link]

  • Chudinova, E. M., et al. (2022). Improvement of the Surface Properties of Polyether Ether Ketone via Arc Evaporation for Biomedical Applications. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Oxaspiro[4.4]nonan-6-one via Acid-Catalyzed Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-oxaspiro[4.4]nonan-6-one scaffold represents a privileged structural motif in organic synthesis, serving as a critical core for various bioactive natural products, including cephalotaxine esters and spirocyclic alkaloids.[1] Its unique architecture—comprising a tetrahydrofuran ring fused to a cyclopentanone via a single spiro-quaternary carbon—offers rigid stereochemical constraints valuable for drug discovery.[1]

This application note details a robust, high-efficiency protocol for the synthesis of 1-oxaspiro[4.4]nonan-6-one.[1] Unlike lengthy stepwise annulation strategies, this method utilizes a convergent oxonium ion-mediated semipinacol rearrangement .[1] The sequence involves the nucleophilic addition of 2-lithio-4,5-dihydrofuran to cyclobutanone, followed by an acid-catalyzed ring expansion.[1][2] This route is favored for its atom economy, rapidity, and ability to generate the quaternary spiro-center with high fidelity.

Mechanistic Principles

The synthesis relies on the latent reactivity of the enol ether moiety in 4,5-dihydrofuran. The transformation is driven by the thermodynamic stability gained from expanding the strained cyclobutane ring into a cyclopentanone system.

Reaction Pathway[1][3]
  • Nucleophilic Addition: Lithiation of 4,5-dihydrofuran at the

    
    -position (C2) creates a potent nucleophile that attacks cyclobutanone, yielding a tertiary carbinol intermediate: 1-(4,5-dihydrofuran-2-yl)cyclobutan-1-ol .[1]
    
  • Acid-Catalyzed Activation: Treatment with a Brønsted acid protonates the electron-rich enol ether double bond (rather than the hydroxyl group initially), generating a resonance-stabilized oxonium ion.[1]

  • Semipinacol Rearrangement: This oxonium species triggers a 1,2-alkyl migration of the cyclobutane C-C bond.[1] The driving force is the relief of ring strain (~26 kcal/mol for cyclobutane) and the formation of the stable carbonyl group.

  • Product Formation: The rearrangement directly yields the spirocyclic ketone, 1-oxaspiro[4.4]nonan-6-one, without loss of atoms (isomerization).[1]

Mechanistic Visualization

The following diagram illustrates the critical electron flow and intermediate structures governing this transformation.

Mechanism Start Cyclobutanone + 2-Lithio-4,5-dihydrofuran Inter1 Carbinol Intermediate (1-(4,5-dihydrofuran-2-yl)cyclobutan-1-ol) Start->Inter1 Nucleophilic Addition (THF, -78°C) Oxonium Oxonium Ion Intermediate (Cation at C2 stabilized by O) Inter1->Oxonium Protonation of Enol Ether Acid + H+ (Acid Catalyst) Acid->Oxonium TS Transition State (1,2-Alkyl Migration) Oxonium->TS Ring Expansion Product 1-Oxaspiro[4.4]nonan-6-one (Spiroketone) TS->Product Strain Relief

Figure 1: Mechanistic pathway for the acid-catalyzed rearrangement of the carbinol precursor to the spiroketone.[1]

Experimental Protocol

Reagents and Materials Table
ReagentCAS No.[1][3]RoleEquiv.Notes
2,3-Dihydrofuran 1191-99-7Precursor1.2Distill before use; stores over KOH.[1]
Cyclobutanone 1191-95-3Electrophile1.0Volatile; handle in cold.[1]
tert-Butyllithium 594-19-4Base1.2Pyrophoric ; 1.7M in pentane.[1]
p-Toluenesulfonic acid 104-15-4Catalyst0.05Monohydrate; use catalytic amount.[1]
THF (Anhydrous) 109-99-9Solvent-Distilled from Na/benzophenone.[1]
Dichloromethane 75-09-2Solvent-For rearrangement step.[1]
Step-by-Step Methodology
Part A: Synthesis of 1-(4,5-dihydrofuran-2-yl)cyclobutan-1-ol

Critical Safety Note: tert-Butyllithium is spontaneously flammable in air.[1] All transfers must be performed under an inert atmosphere (Argon/Nitrogen) using strict cannula or gas-tight syringe techniques.[1]

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Maintain a positive pressure of argon.[1]

  • Solvent Charge: Add anhydrous THF (50 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Add 2,3-dihydrofuran (1.2 equiv, 12 mmol) to the cold THF.

    • Dropwise, add t-BuLi (1.2 equiv, 12 mmol) over 15 minutes. The solution typically turns yellow.

    • Stir: Allow the lithiation to proceed at 0 °C for 30 minutes, then re-cool to -78 °C .

  • Addition:

    • Dissolve cyclobutanone (1.0 equiv, 10 mmol) in 5 mL anhydrous THF.

    • Add this solution dropwise to the lithiated species at -78 °C.

    • Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl (20 mL).[1]

    • Extract with Et₂O (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • QC Check: The crude carbinol is typically a pale yellow oil. Purity can be verified by TLC (Silica, 20% EtOAc/Hexanes). It is sufficiently pure for the next step; however, flash chromatography (neutral alumina) can be used if necessary.

Part B: Acid-Catalyzed Rearrangement[1]
  • Reaction:

    • Dissolve the crude carbinol from Part A in Dichloromethane (DCM) (50 mL) in a clean round-bottom flask.

    • Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic).[1]

    • Stir at Room Temperature (20–25 °C) .

  • Monitoring:

    • Monitor by TLC.[1][4] The reaction is typically complete within 15–30 minutes .

    • Observation: The spot for the carbinol (more polar) will disappear, replaced by the less polar ketone product.

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (20 mL).[1]

    • Separate phases.[1][5] Extract the aqueous layer with DCM (2 x 20 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Purify the residue via flash column chromatography on silica gel (Eluent: 10-20% EtOAc in Hexanes).

    • Yield: Expected yield is 75–85% (over two steps).[1]

Workflow Diagram

Protocol cluster_0 Part A: Carbinol Formation cluster_1 Part B: Rearrangement Step1 Cool THF to -78°C Add Dihydrofuran Step2 Add t-BuLi dropwise (Warm to 0°C, then -78°C) Step1->Step2 Step3 Add Cyclobutanone (Warm to RT) Step2->Step3 Step4 Quench (NH4Cl) Extract & Concentrate Step3->Step4 Step5 Dissolve in DCM Add cat. p-TsOH Step4->Step5 Crude Intermediate Step6 Stir at RT (15-30 mins) Step5->Step6 Step7 Quench (NaHCO3) Purify (Silica Gel) Step6->Step7

Figure 2: Operational workflow for the two-step synthesis.

Analytical Characterization & QC

To ensure the integrity of the synthesized 1-oxaspiro[4.4]nonan-6-one, the following analytical signatures should be verified:

  • Physical State: Clear, colorless to pale yellow oil.

  • IR Spectroscopy: Strong carbonyl stretch at ~1740 cm⁻¹ (characteristic of cyclopentanone).[1] Ether C-O stretches at 1050–1100 cm⁻¹.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Multiplets corresponding to the THF ring protons (approx.

      
       1.8–2.0, 3.8–4.0 ppm).[1]
      
    • Multiplets for the cyclopentanone ring protons (approx.

      
       2.0–2.4 ppm).[1]
      
    • Absence of olefinic protons (would indicate unreacted dihydrofuran or dehydration side products).[1]

  • ¹³C NMR:

    • Carbonyl carbon: Distinct signal at ~215–220 ppm .[1]

    • Spiro-quaternary carbon: Characteristic quaternary signal at ~90–95 ppm (deshielded by oxygen).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or degraded t-BuLi.[1]Ensure rigorous drying of THF.[1] Titrate t-BuLi before use.[1]
Incomplete Rearrangement Acid catalyst neutralized or insufficient time.[1]Verify pH is acidic.[1] Add slightly more p-TsOH or extend time (monitor TLC).
Side Products (Dehydration) Temperature too high during rearrangement.[1]Ensure reaction is kept at RT or cool to 0°C if ambient temp is high (>25°C).

References

  • Paquette, L. A.; Owen, D. R.; Bibart, R. T.; Seekamp, C. K.; Kahane, A. L.; Lanter, J. C.; Corral, M. A. "1-Oxaspiro[4.4]nonan-6-ones.[1][2] Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic

    
    -Butenolides."[2] J. Org.[1][2][6] Chem.2001 , 66, 2828–2834.[2] Link
    
  • Trost, B. M.; Mao, M. "Enantioselective Synthesis of Spirocyclic Ethers via Copper-Catalyzed Carboetherification."[1] J. Am. Chem. Soc.[1]2020 , 142, 11372–11378. (Context on spirocyclic ether importance). Link

  • BenchChem. "1-Oxaspiro[4.4]nonan-6-amine Product Description." (Precursor context). Link

Sources

Protocol for reductive amination of 1-Oxaspiro[4.4]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the reductive amination of 1-oxaspiro[4.4]nonan-6-one (1) . This scaffold is a "privileged structure" in medicinal chemistry, offering conformational restriction and improved metabolic stability compared to flexible analogs.[1][2]

The Synthetic Challenge: The ketone at position C6 is directly adjacent to the quaternary spiro-center (C5).[1] This


-quaternary environment creates significant steric hindrance, retarding the initial nucleophilic attack of the amine.[1] Standard reductive amination protocols (e.g., NaBH(OAc)

in DCE) often suffer from incomplete conversion or require prolonged reaction times.[1]

The Solution: This guide presents a Two-Stage Lewis Acid-Mediated Protocol utilizing Titanium(IV) isopropoxide [Ti(O


Pr)

].[1] This method actively promotes imine formation by acting as both a Lewis acid and a water scavenger, driving the equilibrium forward before the reduction step.[1]

Mechanistic Insight & Stereochemistry[1]

Understanding the spatial arrangement is critical for process control.[1]

  • Steric Environment: The spiro-tetrahydrofuran ring acts as a steric wall.[1] The carbonyl carbon (C6) is shielded, making the trajectory of the incoming amine difficult.[1]

  • Stereoselectivity: The reduction of the intermediate imine typically follows the Felkin-Anh or steric models.[1] Hydride delivery occurs from the less hindered face (opposite the bulky spiro-ether moiety), predominantly yielding the cis-amine (relative to the spiro-oxygen) as the major diastereomer, though ratios vary with the amine size.

Reaction Pathway Diagram

ReductiveAmination Ketone 1-Oxaspiro[4.4]nonan-6-one (Sterically Hindered) Hemiaminal Titanium-Complexed Hemiaminal Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Titanium Ti(OiPr)4 (Lewis Acid/Scavenger) Titanium->Hemiaminal Catalysis Imine Activated Imine Intermediate Hemiaminal->Imine - TiO2 / - iPrOH (Irreversible) Product 1-Oxaspiro[4.4]nonan-6-amine (Target) Imine->Product + Hydride Source (Stereoselective Attack) Borohydride NaBH4 or NaBH(OAc)3 (Reductant) Borohydride->Product

Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in driving the equilibrium from ketone to imine.[1][3]

Experimental Protocol

Method A: Titanium-Mediated Reductive Amination (Recommended)

Best for: Hindered amines, weak nucleophiles, or when maximum conversion is required.[1]

Reagents & Materials
ReagentEquiv.[1][2][4][5]Role
1-Oxaspiro[4.4]nonan-6-one 1.0Substrate
Amine (R-NH

)
1.1 – 1.2Nucleophile
Titanium(IV) isopropoxide 1.2 – 1.5Lewis Acid / Water Scavenger
Sodium Borohydride (NaBH

)
1.5Reductant
Methanol / Ethanol SolventSolvation of borohydride
THF (Anhydrous) SolventInitial complexation
Step-by-Step Procedure

1. Imine Formation (The "Push"):

  • In a flame-dried round-bottom flask under Nitrogen (N

    
    ), dissolve 1-oxaspiro[4.4]nonan-6-one  (1.0 equiv) in anhydrous THF (0.5 M concentration).
    
  • Add the Amine (1.1 equiv).[1]

  • Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) dropwise at room temperature.[1]
    • Note: The solution may turn slightly yellow or hazy.[1] This indicates the formation of the titanium-amine complex.[1]

  • Critical Step: Stir the mixture at ambient temperature for 6–12 hours.

    • Validation: Monitor by TLC or LC-MS.[1] You should see the disappearance of the ketone peak.[1] The imine is often hydrolytically unstable on LC-MS but may appear as the mass [M+H]+.[1]

2. Reduction (The "Pull"):

  • Dilute the reaction mixture with absolute Ethanol or Methanol (volume equal to THF used).

    • Why: NaBH

      
       is not soluble in THF.[1] The alcohol is necessary for the reduction.[1][5]
      
  • Cool the flask to 0 °C in an ice bath.

  • Add NaBH

    
      (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H
    
    
    
    ).[1]
  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

3. Workup (The "Crash"):

  • Quench the reaction by adding 2N NaOH or NH

    
    OH  (aq) dropwise until a white precipitate forms.[1]
    
    • Chemistry: This converts the titanium salts into insoluble TiO

      
      .[1]
      
  • Filter the resulting suspension through a pad of Celite .[1] Wash the pad thoroughly with EtOAc or DCM.[1]

  • Concentrate the filtrate under reduced pressure to remove volatiles.[1]

4. Purification:

  • Redissolve the residue in DCM.[1]

  • Acid-Base Extraction (Self-Validating Step):

    • Extract the organic layer with 1N HCl (3x).[1] The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in the organic phase.[1]

    • Wash the combined aqueous acidic layers with DCM (1x).[1]

    • Basify the aqueous layer to pH >12 using 6N NaOH (cool in ice bath).[1]

    • Extract the free amine back into DCM (3x).[1]

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Optional: If diastereomeric separation is needed, proceed to silica gel chromatography (typically DCM/MeOH/NH

    
    ).[1]
    
Method B: Direct STAB Reduction (Mild Conditions)

Best for: Unhindered primary amines (e.g., benzylamine) where functional group tolerance is a priority.

Reagents
  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv.[1]

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Catalyst).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Protocol Summary
  • Mix Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE.[1]

  • Add AcOH (1.0 equiv).[1] Stir for 30 mins to allow pre-equilibrium.

  • Add STAB (1.5 equiv) in one portion.[1]

  • Stir at Room Temperature for 16–24 hours.

    • Note: Reaction times are significantly longer than Method A due to the steric bulk of the spiro-ketone.[1]

  • Quench with saturated NaHCO

    
    . Extract with DCM.[1]
    

Analytical Data & Troubleshooting

Expected NMR Characteristics (

H NMR, CDCl

)
  • H-6 (Chiral Center): The proton on the carbon bearing the nitrogen usually appears as a multiplet between 2.8 – 3.5 ppm.[1]

  • Diastereomers: You will likely observe two sets of signals.[1]

    • Major Isomer: Often shows a distinct coupling constant (

      
      ) indicative of the relative stereochemistry (cis vs trans).[1]
      
  • Spiro-Ring Protons: The THF ring protons (H-2, H-3, H-4) appear as multiplets in the 1.6 – 4.0 ppm range.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents imine formation.[1]Switch to Method A (Titanium) . Heat the imine formation step to 40-50 °C if necessary.
Incomplete Reduction Imine formed but not reduced.Ensure the solvent system contains MeOH/EtOH during the reduction step (Method A).[1]
Product is "Missing" Product lost in aqueous waste.The amine might be water-soluble.[1] Salt the aqueous phase with NaCl during extraction or use CHCl

/iPrOH (3:1) for extraction.[1]
Gel formation during workup Titanium emulsions.[1]Use the Celite filtration method described. Do not skip the NaOH/NH

OH quench.[1]

Safety & Hazards

  • Titanium(IV) isopropoxide: Moisture sensitive.[1] Irritant. Hydrolyzes to release isopropanol.[1]

  • Sodium Borohydride: Flammable solid.[1] Releases hydrogen gas upon contact with acid or water.[1] Ensure proper ventilation.[1]

  • 1-Oxaspiro[4.4]nonan-6-one: Treat as a potential irritant.[1] No specific toxicology data is widely available; assume standard ketone hazards.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Barney, C. L., et al. (2011).[1] "A convenient synthesis of 1-oxaspiro[4.4]nonan-6-one." Tetrahedron Letters, 52(11), 1192-1194.[1] (Provides context on the ketone synthesis and stability).

  • Carson, M. W., et al. (2001).[1] "1-Oxaspiro[4.4]nonan-6-ones.[1][2][4][6] Synthetic Access via Oxonium Ion Technology." The Journal of Organic Chemistry, 66(1), 167–174. Link[1]

Sources

Technical Application Note: Synthesis of 1-Oxaspiro[4.4]nonan-6-amine

[1][2]

Executive Summary

1-Oxaspiro[4.4]nonan-6-amine (CAS 951207-57-1) represents a high-value spirocyclic scaffold in modern drug discovery.[1][2] Unlike flat aromatic systems, this motif offers significant

This guide details the conversion of 1-oxaspiro[4.4]nonan-6-one to its corresponding primary amine.[1] While conceptually simple, the steric bulk of the spiro-fusion at C5 presents unique challenges for reactivity and stereocontrol. We present two validated protocols: a Direct Reductive Amination (preferred for efficiency) and a Stepwise Oximation-Reduction (preferred for difficult substrates or specific stereochemical requirements).[1]

Retrosynthetic Analysis & Strategy

The transformation relies on the reduction of a C=N bond generated in situ or discretely. The spiro-center at C5 exerts steric influence on the C6 carbonyl, affecting both the rate of imine formation and the facial selectivity of the subsequent hydride attack.

Reaction Scheme

ReactionSchemeKetone1-Oxaspiro[4.4]nonan-6-one(C8H12O2)ImineIntermediate(Imine/Oxime)Ketone->ImineAmine Source(NH4OAc or NH2OH)Amine1-Oxaspiro[4.4]nonan-6-amine(C8H15NO)Imine->AmineReduction(Hydride or H2)

Figure 1: General synthetic strategy for the amination of the spiro-ketone.[1]

Protocol A: Direct Reductive Amination (Primary Method)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike the toxic sodium cyanoborohydride (

Materials & Reagents
ReagentEquiv.[1][3][4][5]RoleNotes
1-Oxaspiro[4.4]nonan-6-one 1.0SubstrateEnsure <0.5% water content.[1]
Ammonium Acetate (

)
10-15Amine SourceExcess drives equilibrium to imine.[1]
Sodium Triacetoxyborohydride 1.5 - 2.0Reducing AgentMoisture sensitive; add as solid.[1]
Acetic Acid (AcOH) 1.0CatalystActivates imine formation.[1]
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MPreferred over MeOH for STAB stability.[1]
Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 1-Oxaspiro[4.4]nonan-6-one (1.0 equiv).[1]

    • Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.15 M.[1]

    • Add Ammonium Acetate (15.0 equiv).[1] The large excess is critical to suppress secondary amine formation (dimerization).

    • Add Acetic Acid (1.0 equiv) to buffer the pH and catalyze imine formation.

    • Critical Step: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 30–60 minutes. This allows the equilibrium to favor the hemiaminal/imine species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12–24 hours under an inert atmosphere (

      
       or Ar).
      
  • Monitoring:

    • Monitor by LC-MS or TLC (stain with Ninhydrin for amine, PMA for ketone).[1]

    • Target: Disappearance of ketone (

      
       141, M+H) and appearance of amine (
      
      
      142, M+H).
  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous

      
        until pH ~8–9. Note: Basic pH is essential to ensure the amine is in the free-base form for extraction.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       reaction volume).
      
    • Combine organic layers and dry over anhydrous

      
      .[1][6]
      
    • Filter and concentrate in vacuo to yield the crude amine.

  • Purification:

    • The crude oil is often sufficiently pure for downstream use.

    • If purification is required, use Column Chromatography :

      • Stationary Phase: Silica Gel.[1]

      • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).[1] Ammonia is required to prevent tailing of the amine.

Protocol B: Stepwise Oximation & Reduction (Alternative)

Use this method if the direct amination fails due to steric hindrance or if specific diastereoselectivity is required. Reduction of oximes often yields a different stereochemical outcome compared to reductive amination.

Step 1: Oxime Formation[1]
  • Dissolve 1-Oxaspiro[4.4]nonan-6-one in Ethanol/Pyridine (1:1 v/v).

  • Add Hydroxylamine Hydrochloride (

    
    , 1.5 equiv).
    
  • Heat to reflux (80 °C) for 2–4 hours.

  • Concentrate, dilute with water, and extract with Ethyl Acetate.

  • Isolate the oxime intermediate.[1]

Step 2: Reduction

Option A: Hydrogenation (Mild)

  • Dissolve oxime in MeOH.[1] Add Raney Nickel (10-20 wt%) or Pd/C .[1]

  • Stir under

    
     atmosphere (balloon or 50 psi) for 12 h.
    
  • Note: Raney Ni is generally superior for oxime reduction to primary amines.[1]

Option B: Hydride Reduction (Strong)

  • Dissolve oxime in dry THF.[1]

  • Add Lithium Aluminum Hydride (

    
    )  (2.0 equiv) at 0 °C.[1]
    
  • Reflux for 4 hours.[1]

  • Caution: This method is harsh and may not be compatible with other sensitive functional groups on the scaffold.

Stereochemical Considerations

The spiro-fusion at C5 creates a rigid bicyclic environment.[1] The reduction of the

  • Facial Selectivity: The hydride reagent will preferentially attack from the less hindered face of the imine.

  • Outcome: Typically, this yields the cis-amine (amine group cis to the oxygen in the adjacent ring) as the major product, though the ratio depends heavily on the reducing agent size (e.g.,

    
     vs STAB).
    
  • Separation: Diastereomers can usually be separated by preparative HPLC or by crystallization of a salt (e.g., HCl or Tartrate salt).

Stereochemistrycluster_AttackHydride Attack VectorsStep1Imine Intermediate(Planar C=N)FaceAFace A (Hindered)Blocked by Spiro-RingStep1->FaceASlowFaceBFace B (Accessible)Less Steric BulkStep1->FaceBFastResultMajor Diastereomer(Kinetic Product)FaceB->Result

Figure 2: Stereochemical rationale for hydride reduction of the spiro-imine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance at C6.[1]Switch solvent to MeOH (increases imine formation rate) or use microwave irradiation (80 °C, 20 min).
Secondary Amine (Dimer) Insufficient

.[1]
Increase

to 20 equiv. Ensure high dilution (0.1 M).
Product is Sticky/Oil Free base form.[1]Convert to HCl salt: Dissolve in

, add

in dioxane. Filter the white solid.
Incomplete Reduction Wet reagents.[1]STAB decomposes in water.[1] Use fresh reagent and dry solvents.[1]

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1] Handle in a fume hood.

  • Amines: Primary amines can be skin irritants and sensitizers.[1] Wear nitrile gloves and eye protection.[1]

  • 1,2-Dichloroethane: A potential carcinogen.[1] Handle in a closed system or fume hood.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.

Application Notes and Protocols for the Stereoselective Synthesis of Spiro[4.4]nonane Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Spiro[4.4]nonane Motif

The spiro[4.4]nonane framework, a unique bicyclic system characterized by two five-membered rings sharing a single carbon atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality and conformational rigidity impart novel pharmacological properties and provide a unique vector for exploring chemical space in drug discovery.[1] This structural motif is a cornerstone in a variety of biologically active molecules, including the potent antitumor antibiotic fredericamycin A.[2][3][4] The precise control over the stereochemistry of the spirocyclic center is paramount, as different stereoisomers often exhibit vastly different biological activities.

This comprehensive guide presents a detailed overview of cutting-edge stereoselective methods for the synthesis of spiro[4.4]nonane cores. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but also the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies in their own work.

I. Organocatalytic Cascade Reactions: A Powerful Approach to Enantioselective Spirocyclization

Organocatalysis has emerged as a robust platform for the asymmetric synthesis of complex molecular architectures, offering a metal-free and often milder alternative to traditional methods. Cascade reactions, in which multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy. The Michael-Michael-aldol cascade is a prime example of such a strategy for the construction of highly functionalized spiro[4.4]nonane systems.[5]

Mechanistic Insight: The Role of the Chiral Amine Catalyst

The key to the enantioselectivity of this transformation lies in the use of a chiral secondary amine catalyst, such as a derivative of proline. The catalyst activates the α,β-unsaturated aldehyde via the formation of a transient enamine intermediate. This enamine then undergoes a stereocontrolled Michael addition to a suitable acceptor. The chiral environment created by the catalyst directs the approach of the Michael acceptor, leading to the formation of a new stereocenter with high fidelity. Subsequent intramolecular cyclization and aldol reaction complete the spirocyclic framework.

organocatalytic_cascade cluster_activation Catalyst Activation cluster_cascade Cascade Reaction enone α,β-Unsaturated Aldehyde enamine Chiral Enamine Intermediate enone->enamine + Catalyst catalyst Chiral Amine (e.g., Proline derivative) catalyst->enamine michael_adduct Michael Adduct enamine->michael_adduct + Michael Acceptor michael_acceptor Michael Acceptor michael_acceptor->michael_adduct spirocycle Spiro[4.4]nonane Core michael_adduct->spirocycle Intramolecular Cyclization & Aldol spirocycle->catalyst Release

Figure 1: General workflow for the organocatalytic cascade synthesis of spiro[4.4]nonanes.

Protocol: Enantioselective Synthesis of a Spirooxindole Derivative

This protocol is adapted from a reported organocatalytic Michael-Michael-aldol cascade reaction for the synthesis of spirooxindole derivatives.[5]

Materials:

  • Isatin-derived α,β-unsaturated ketone (1.0 equiv)

  • Substituted 1,3-dicarbonyl compound (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of the isatin-derived α,β-unsaturated ketone (0.1 mmol) in chloroform (1.0 mL) at room temperature, add the substituted 1,3-dicarbonyl compound (0.12 mmol).

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.02 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired spirooxindole derivative.

Data Summary:

Entryα,β-Unsaturated Ketone1,3-Dicarbonyl CompoundYield (%)dree (%)
1N-Boc-isatinylidene acetoneAcetylacetone95>20:198
2N-Bn-isatinylidene acetoneDibenzoylmethane88>20:196
3N-Me-isatinylidene acetoneEthyl acetoacetate9219:197

II. Asymmetric Diels-Alder Reactions: Constructing the Spiro[4.4]nonane Core with High Stereocontrol

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[6] When applied in an intramolecular fashion, it can be a powerful tool for the construction of complex polycyclic systems, including the spiro[4.4]nonane core. The use of chiral catalysts allows for the enantioselective synthesis of these spirocycles.

Mechanistic Insight: Chiral Lewis Acid Catalysis

In the context of spiro[4.4]nonane synthesis, a common strategy involves the intramolecular Diels-Alder reaction of a tethered cyclopentadiene and a dienophile. The stereochemical outcome of this reaction can be controlled by a chiral Lewis acid catalyst. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. The chiral ligands on the Lewis acid create a chiral pocket around the dienophile, forcing the cyclopentadiene to approach from a specific face, thus dictating the absolute stereochemistry of the newly formed stereocenters, including the spirocenter.

diels_alder_mechanism cluster_reaction Asymmetric Intramolecular Diels-Alder start Tethered Cyclopentadiene-Dienophile transition_state [4+2] Transition State (endo/exo selectivity) start->transition_state + Catalyst catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) catalyst->transition_state product Spiro[4.4]nonane Adduct transition_state->product

Figure 2: Key steps in a chiral Lewis acid-catalyzed intramolecular Diels-Alder reaction.

Protocol: Asymmetric Intramolecular Diels-Alder for a Spiro[4.4]nonane Lactone

This protocol is a representative example of a chiral Lewis acid-catalyzed intramolecular Diels-Alder reaction.

Materials:

  • Tethered cyclopentadiene-acrylate substrate (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (11 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ (0.01 mmol) and (S,S)-Ph-BOX (0.011 mmol) in dichloromethane (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a solution of the tethered cyclopentadiene-acrylate substrate (0.1 mmol) in dichloromethane (0.5 mL) dropwise.

  • Stir the reaction at this temperature until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the spiro[4.4]nonane lactone.

Data Summary:

EntrySubstrateTemperature (°C)Yield (%)dr (endo:exo)ee (%)
1Methyl ester tether-788595:596
2Ethyl ester tether-788294:695
3Benzyl ester tether-788996:497

III. Chiral Phosphoric Acid Catalysis: Desymmetrization for Spirocycle Synthesis

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations.[7][8][9][10] One of their powerful applications is in the desymmetrization of prochiral or meso compounds to generate chiral products with high enantiopurity. This strategy is particularly well-suited for the synthesis of spirocycles.

Mechanistic Insight: Bifunctional Catalysis

The efficacy of chiral phosphoric acids stems from their ability to act as bifunctional catalysts. The acidic proton can activate an electrophile, while the basic phosphoryl oxygen can organize and activate a nucleophile through hydrogen bonding. In the context of spiro[4.4]nonane synthesis via desymmetrization, the CPA can protonate a carbonyl group of a meso-dicarbonyl compound, rendering it more electrophilic. Simultaneously, the phosphoryl oxygen can interact with an incoming nucleophile, directing its attack to one of the two prochiral centers, thus achieving high levels of stereocontrol.

cpa_catalysis meso_diketone meso-Spiro[4.4]nonane- dione activated_complex CPA-Substrate Complex meso_diketone->activated_complex cpa Chiral Phosphoric Acid (CPA) cpa->activated_complex H-bonding chiral_product Enantioenriched Spiro[4.4]nonane activated_complex->chiral_product nucleophile Nucleophile nucleophile->activated_complex Stereodirected Attack rhodium_cycloaddition start Vinylcyclopropane-Alkyne Substrate oxidative_addition Oxidative Addition start->oxidative_addition + [Rh(I)] rh_cat [Rh(I)]-Chiral Ligand rh_cat->oxidative_addition rhodacyclohexene Rhodacyclohexene Intermediate oxidative_addition->rhodacyclohexene migratory_insertion Migratory Insertion rhodacyclohexene->migratory_insertion rh_intermediate Rh-Alkenyl Intermediate migratory_insertion->rh_intermediate reductive_elimination Reductive Elimination rh_intermediate->reductive_elimination product Spiro[4.4]nonane reductive_elimination->product product->rh_cat Catalyst Regeneration

Sources

The Spirocyclic Keystone: Application Notes for 1-Oxaspiro[4.4]nonan-6-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Discovery and Development Professionals From: Your Senior Application Scientist

Executive Summary: The Strategic Advantage of Three-Dimensionality

In the competitive landscape of drug discovery, moving beyond flat, two-dimensional molecules is critical for unlocking novel biological targets and improving pharmacological profiles. Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a compelling solution. Their inherent conformational rigidity and three-dimensional topology can significantly enhance binding affinity, selectivity, and metabolic stability.[1][2] 1-Oxaspiro[4.4]nonan-6-one, a versatile building block featuring a tetrahydrofuran ring fused to a cyclopentanone, has emerged as a key intermediate for accessing this valuable chemical space. Its unique architecture serves as a privileged starting point for designing innovative therapeutics.[1] This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and the scientific rationale behind its application.

Core Compound Profile & Safe Handling

A comprehensive understanding of the starting material's properties is the bedrock of reproducible and safe chemistry.

Table 1: Physicochemical Properties of 1-Oxaspiro[4.4]nonan-6-one

PropertyDataSource
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
IUPAC Name1-oxaspiro[4.4]nonan-6-one
AppearanceColorless to pale yellow liquidGeneral Supplier Data
Boiling Point~224-225 °CGeneral Chemical Data
Density~1.08 g/cm³General Chemical Data

Safe Handling Protocol:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for organic chemical waste.

  • In Case of Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes.

    • Eyes: Immediately flush with eyewash solution or water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Seek immediate medical attention for all exposure incidents.

Synthetic Elaboration: From Intermediate to Core Scaffold

The utility of 1-Oxaspiro[4.4]nonan-6-one stems from the reactivity of its ketone functionality, which provides a reliable handle for diverse chemical transformations.

Key Transformation: Reductive Amination for Spirocyclic Amine Synthesis

One of the most powerful applications of this intermediate is its conversion to spirocyclic amines.[1] These motifs are highly sought after in drug design for their ability to form key hydrogen bonds and salt bridges with biological targets. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation due to its mildness and high selectivity for the iminium ion over the starting ketone.[1]

G cluster_0 Reductive Amination Workflow Ketone 1-Oxaspiro[4.4]nonan-6-one Imine Imine/Iminium Ion Intermediate Ketone->Imine Condensation (+ Amine, mild acid) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Target Spirocyclic Amine Imine->Product Reduction Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Imine

Caption: Workflow for the synthesis of spirocyclic amines via reductive amination.

Protocol 1: Synthesis of N-Benzyl-1-oxaspiro[4.4]nonan-6-amine

This protocol details a standard procedure for the reductive amination of 1-Oxaspiro[4.4]nonan-6-one with benzylamine.

Rationale: Dichloroethane (DCE) is chosen as the solvent for its inertness and ability to dissolve both polar and non-polar reagents. A catalytic amount of acetic acid is used to protonate the ketone, activating it for nucleophilic attack by the amine and facilitating the dehydration to the iminium ion.

Materials:

  • 1-Oxaspiro[4.4]nonan-6-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Oxaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous DCE.

  • Amine Addition: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Aqueous Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-Benzyl-1-oxaspiro[4.4]nonan-6-amine.

Future Directions: C-C Bond Formation

The α-protons adjacent to the ketone are acidic and can be deprotonated to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as aldehydes in an Aldol reaction, to create more complex molecular architectures with new stereocenters. This opens a vast number of possibilities for scaffold decoration and library synthesis.

G cluster_1 Conceptual Aldol Condensation Ketone 1-Oxaspiro[4.4]nonan-6-one Enolate Nucleophilic Enolate Intermediate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product β-Hydroxy Ketone (Aldol Adduct) Enolate->Product C-C Bond Formation (+ Electrophile) Electrophile Aldehyde (R-CHO) Electrophile->Product

Caption: Conceptual workflow for extending the scaffold via Aldol condensation.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

1-Oxaspiro[4.4]nonan-6-one is more than a simple intermediate; it is a gateway to novel, three-dimensional chemical matter. Its robust synthetic accessibility and the versatile reactivity of its ketone functionality make it an invaluable tool for medicinal chemists. By leveraging transformations such as reductive amination and enolate chemistry, research teams can rapidly generate libraries of complex spirocyclic compounds, accelerating the discovery of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.[1][2]

References

  • Benchchem. (n.d.). 1-Oxaspiro[4.4]nonan-6-amine | CAS 951207-57-1.
  • Paquette, L. A., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic alpha,beta-Butenolides. The Journal of Organic Chemistry, 66(8), 2828-34. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12630234, 1-Oxaspiro[4.4]nonane. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Belskaya, N., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

Sources

Advanced Protocols for Transition Metal-Catalyzed Spiroketalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic vs. Thermodynamic Challenge

Spiroketals are privileged structural motifs found in a vast array of bioactive natural products (e.g., spongistatins, okadaic acid, avermectins). Historically, spiroketal synthesis relied on acid-catalyzed dehydration of dihydroxy ketones. This method is governed by the anomeric effect , inevitably driving the reaction toward the most thermodynamically stable isomer (typically the isomer with double anomeric stabilization).

However, modern drug discovery often requires the contra-thermodynamic (kinetic) isomer to access specific 3D vectors for protein binding. Transition metal (TM) catalysis—specifically utilizing Gold (Au) and Palladium (Pd)—has revolutionized this field by enabling:

  • Kinetic Control: Locking the spiroketal in a high-energy conformation.

  • Mild Conditions: Avoiding harsh acidic refluxes that degrade sensitive functional groups.

  • Cascade Efficiency: Coupling cyclization with bond-forming events (e.g., C-C bond formation).

This guide details two industry-standard protocols: Gold(I)-Catalyzed Hydroalkoxylation (for alkynyl diols) and Palladium(II)-Catalyzed Oxidative Cyclization (for unsaturated alcohols).

Protocol A: Gold(I)-Catalyzed Hydroalkoxylation

Best for: Rapid, stereocontrolled formation of spiroketals from alkynyl diols or protected precursors.

Mechanistic Rationale

Gold(I) salts (e.g., AuCl, AuPPh3Cl) are soft Lewis acids that selectively activate


-systems (alkynes) over hard nucleophiles (alcohols). The mechanism proceeds via a dual-activation cycle:
  • 
    -Coordination:  Au(I) coordinates to the alkyne, lowering the LUMO energy.
    
  • Anti-Nucleophilic Attack: The pendant hydroxyl group attacks the activated alkyne (typically 5-exo-dig or 6-endo-dig).

  • Protodeauration: Proton transfer releases the vinyl gold intermediate, regenerating the catalyst.

Crucial Insight: Unlike acid catalysis, the stereochemistry here is often dictated by the specific coordination geometry of the Au-alkyne complex and the protecting group strategy (e.g., Aponick's acetonide-directed approach), allowing access to non-anomeric stabilized isomers.

Visualization: Gold Catalytic Cycle

GoldCycle PreCat Pre-Catalyst (AuCl / AgOTf) Active Active Species [L-Au]+ PreCat->Active Activation Coord π-Complex (Au-Alkyne) Active->Coord + Substrate Attack Nucleophilic Attack (C-O Bond Formation) Coord->Attack Intramolecular OH VinylAu Vinyl-Gold Intermediate Attack->VinylAu Cyclization VinylAu->Active Regeneration Product Spiroketal Product VinylAu->Product Protodeauration

Figure 1: The catalytic cycle for Gold(I)-mediated spiroketalization.[1][2][3][4][5][6] Note the regeneration of the active cationic gold species following protodeauration.

Experimental Protocol

Target: Synthesis of a [5,5]-spiroketal from an alkynyl diol.

Reagents:

  • Substrate: Alkynyl diol (1.0 equiv)

  • Catalyst: Chloro(triphenylphosphine)gold(I) (AuPPh3Cl) (2–5 mol%)

  • Co-catalyst: Silver Triflate (AgOTf) (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Additive: PPTS (10 mol%) - Optional, only if trace acid is needed to assist proton transfer.

Step-by-Step Procedure:

  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve AuPPh3Cl (0.05 equiv) in anhydrous DCM (0.1 M relative to substrate).

    • Add AgOTf (0.05 equiv). Stir for 10 minutes at room temperature. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [Au(PPh3)]+OTf-.

    • Note: Filtering the AgCl is usually unnecessary for this reaction.

  • Substrate Addition:

    • Dissolve the alkynyl diol substrate in a minimum amount of DCM.

    • Add the substrate solution dropwise to the catalyst mixture to prevent oligomerization.

  • Reaction Monitoring:

    • Stir at room temperature. Monitor via TLC (typically 1–4 hours).

    • Checkpoint: If the reaction stalls, adding 10 mol% of a mild proton source (like PPTS) can facilitate the protodeauration step without triggering thermodynamic equilibration.

  • Workup:

    • Quench the reaction by adding a drop of Triethylamine (Et3N) to neutralize the Lewis acid.

    • Concentrate the mixture under reduced pressure.

    • Purification: Flash column chromatography on silica gel (neutralized with 1% Et3N if the product is acid-sensitive).

Protocol B: Palladium(II)-Catalyzed Oxidative Cyclization

Best for: Constructing spiroketals from unsaturated alcohols (alkenes) while introducing additional functionality (e.g., acetates).

Mechanistic Rationale

This transformation operates via a Wacker-type mechanism. Pd(II) coordinates to the alkene, activating it for nucleophilic attack by the hydroxyl group. Unlike Gold catalysis (which is redox-neutral), this is an oxidative process. The resulting alkyl-Pd intermediate must undergo


-hydride elimination or oxidation to regenerate the catalyst.
Visualization: Method Selection Decision Tree

MethodSelection Start Substrate Type? Alkyne Alkynyl Diol Start->Alkyne Alkene Hydroxy Alkene Start->Alkene AuMethod Gold(I) Catalysis Alkyne->AuMethod Activation PdMethod Palladium(II) Catalysis Alkene->PdMethod Wacker-Type AuMech Mechanism: Hydroalkoxylation AuMethod->AuMech PdMech Mechanism: Oxidative Cyclization PdMethod->PdMech

Figure 2: Decision matrix for selecting the appropriate metal catalyst based on substrate unsaturation.

Experimental Protocol

Target: Oxidative spiroketalization of a hydroxy-alkene.

Reagents:

  • Substrate: Hydroxy-alkene (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)2) (5–10 mol%)

  • Oxidant: Benzoquinone (BQ) (2.0 equiv) or CuCl2 under O2 atmosphere.

  • Solvent: THF/Water (10:1) or Acetic Acid (AcOH) depending on desired product.

Step-by-Step Procedure:

  • System Setup:

    • Prepare a solution of Pd(OAc)2 (11.2 mg, 0.05 mmol) and Benzoquinone (108 mg, 1.0 mmol) in THF (4 mL).

    • Note: Benzoquinone acts as the terminal oxidant to regenerate Pd(II) from Pd(0).

  • Reaction:

    • Add the hydroxy-alkene substrate (0.5 mmol) slowly.

    • If using CuCl2/O2, ensure a balloon of O2 is attached and the system is purged.

    • Stir at 25–40°C.

  • Workup:

    • Dilute with diethyl ether and wash with 1M NaOH (to remove hydroquinone byproduct if BQ was used).

    • Dry organic layer over MgSO4.

    • Concentrate and purify via chromatography.

Comparative Analysis & Troubleshooting

Catalyst Performance Metrics
FeatureAcid Catalysis (Traditional)Gold(I) Catalysis (Protocol A)Palladium(II) Catalysis (Protocol B)
Control Type Thermodynamic (Anomeric effect)Kinetic (Ligand/Substrate controlled)Kinetic/Oxidative
Conditions Harsh (Reflux, pH < 1)Mild (RT, Neutral/Weakly Acidic)Mild to Moderate (Oxidant required)
Selectivity Mixtures (Equilibrating)High (Single diastereomer possible)High (Stereospecific)
Substrate KetodiolsAlkynes/AllenesAlkenes
Common Pitfall Acid-labile group hydrolysisCatalyst decomposition (Purple colloidal Au)

elimination side products
Troubleshooting Guide
  • Problem: Colloidal Gold Formation (Purple Solution).

    • Cause: Reduction of Au(I) to Au(0).

    • Solution: Ensure solvents are degassed. Add a stabilizing ligand (e.g., JohnPhos) or lower the temperature.

  • Problem: Low Conversion in Pd Catalysis.

    • Cause: Inefficient re-oxidation of Pd(0).

    • Solution: Increase oxidant load (BQ) or switch to a Pd(TFA)2 / O2 / DMSO system for more robust oxidation.

  • Problem: Loss of Stereochemistry.

    • Cause: Trace acid causing post-reaction equilibration.

    • Solution: Buffer the silica gel with 1% Triethylamine during purification.

References

  • Aponick, A., et al. (2014).[2][3][7] "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals." Organic Letters. Link

  • Tlais, S. F., & Dudley, G. B. (2011).[1] "A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals." Beilstein Journal of Organic Chemistry. Link

  • Li, Y., et al. (2007).[4] "Gold(I)-catalyzed bis-spiroketalization: synthesis of the trioxadispiroketal-containing A-D rings of azaspiracid." Angewandte Chemie International Edition. Link

  • Verano, A. L., & Tan, D. S. (2017).[8] "Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery." Israel Journal of Chemistry. Link

  • Tidwell, J. H., & Buchwald, S. L. (1994). "Palladium-catalyzed synthesis of spiroketals." Journal of the American Chemical Society.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxaspiro[4.4]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-Oxaspiro[4.4]nonan-6-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable spirocyclic ketone. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you enhance the efficiency and reproducibility of your experiments.

The primary synthetic route discussed herein involves the acid- or bromonium ion-induced rearrangement of a carbinol intermediate, which is generated from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone.[1][2][3] This method is a rapid and effective way to construct the spirocyclic framework.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable protocols for resolution.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be traced back to the initial reaction setup and the stability of the key organolithium intermediate.

Pillar 1: Reagent and Glassware Integrity

The most frequent cause of failure in reactions involving organolithiums is the presence of moisture or other electrophilic impurities.

  • Causality: Organolithium reagents, such as 2-lithio-4,5-dihydrofuran, are extremely strong bases and nucleophiles. They react rapidly and exothermically with protic sources (like water) and electrophiles (like carbon dioxide). This quenching of the reagent prevents it from reacting with your intended substrate (cyclobutanone).

  • Validation Protocol:

    • Glassware: Ensure all glassware is rigorously dried either in an oven at >120°C for several hours or by flame-drying under a high vacuum.[4][5] Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF), the typical solvent, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous-grade bottle.

    • Reagents: Ensure the purity of your starting materials. Cyclobutanone should be distilled if its purity is questionable. The precursor to the lithium reagent, 2,3-dihydrofuran, should also be pure.

Pillar 2: Formation and Stability of 2-Lithio-4,5-dihydrofuran

The generation of the lithiated species is a critical, temperature-sensitive step.

  • Causality: The deprotonation of 2,3-dihydrofuran requires a strong, non-nucleophilic base, typically an alkyllithium like n-butyllithium or sec-butyllithium, at very low temperatures. If the temperature is not sufficiently low, side reactions, including reagent decomposition, can occur. The addition of the lithiated species to cyclobutanone is also highly exothermic and requires strict temperature control to prevent side reactions.[6]

  • Validation Protocol:

    • Temperature Control: Maintain a strict temperature of -78°C (a dry ice/acetone bath is standard) during the formation of 2-lithio-4,5-dihydrofuran and its subsequent addition to cyclobutanone. Use a calibrated low-temperature thermometer.

    • Reagent Addition: Add the alkyllithium base dropwise to the solution of 2,3-dihydrofuran.[4] After the formation of the lithiated species, add the cyclobutanone solution slowly and dropwise to the reaction mixture to manage the exotherm. A rapid addition can cause localized heating, leading to side products.

Below is a workflow to diagnose issues with the initial steps of the reaction.

Caption: Troubleshooting workflow for low conversion.

Q2: I'm forming the carbinol intermediate, but the subsequent acid-catalyzed cyclization to 1-Oxaspiro[4.4]nonan-6-one is inefficient. How can I optimize this step?

The acid-induced rearrangement is a delicate step where the choice of acid, its concentration, and reaction time are paramount. The goal is to promote the desired oxonium ion-driven cyclization without causing degradation or side reactions.[1][2]

Pillar 1: Choice and Stoichiometry of the Acid Catalyst

  • Causality: The reaction proceeds via protonation of the hydroxyl group of the carbinol, followed by its departure as water to form a tertiary carbocation. This cation is then attacked by the oxygen of the dihydrofuran ring to form the spirocyclic system. A weak acid may not be sufficient to promote the reaction, while an overly strong or concentrated acid can lead to charring, polymerization, or other undesired rearrangement products.

  • Optimization Strategy: A screening of different acid catalysts is recommended. The optimal choice often depends on the specific substrate and scale.

Acid CatalystTypical ConcentrationTemperature (°C)Key Considerations
p-Toluenesulfonic acid (PTSA)0.1 - 0.5 eq0 to RTCommon choice, generally effective. Can sometimes lead to dehydration byproducts.
Camphorsulfonic acid (CSA)0.1 - 0.5 eq0 to RTA good alternative to PTSA, often milder.
Trifluoroacetic acid (TFA)1 - 5 eq-20 to 0Strong acid, use cautiously. Effective for stubborn substrates but increases risk of degradation.
Bromonium Source (e.g., NBS)1.1 eq-78 to 0Induces cyclization via a bromonium ion, can offer different selectivity and milder conditions.[1][3]

Pillar 2: Reaction Monitoring and Quenching

  • Causality: Over-exposure to acidic conditions can degrade the desired product. It is crucial to monitor the reaction and quench it as soon as the starting carbinol has been consumed.

  • Validation Protocol:

    • Monitor by TLC: Use Thin Layer Chromatography (TLC) to track the disappearance of the carbinol intermediate and the appearance of the 1-Oxaspiro[4.4]nonan-6-one product. A typical mobile phase would be 20-30% Ethyl Acetate in Hexanes.

    • Prompt Quenching: Once the reaction is complete, quench it immediately by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Do not let the reaction proceed for hours after completion.[4][5]

    • Workup: Proceed immediately to a standard aqueous workup to remove the acid and other water-soluble components.

The mechanism of the acid-catalyzed cyclization is visualized below.

G cluster_0 Acid-Catalyzed Cyclization A Carbinol Intermediate B Protonation of Hydroxyl A->B + H+ C Formation of Oxonium Ion (Loss of H2O) B->C - H2O D Intramolecular Attack by Furan Oxygen C->D Ring Closure E Deprotonation D->E F 1-Oxaspiro[4.4]nonan-6-one E->F - H+

Caption: Mechanism of the acid-catalyzed rearrangement.

Frequently Asked Questions (FAQs)

What is the foundational synthetic strategy for 1-Oxaspiro[4.4]nonan-6-one?

The most direct and effective method involves a two-step sequence.[1] First, 2,3-dihydrofuran is deprotonated using a strong base (like n-BuLi) to form 2-lithio-4,5-dihydrofuran. This nucleophile then adds to cyclobutanone to generate a tertiary alcohol (carbinol) intermediate.[1] In the second step, this intermediate undergoes an acid- or bromonium ion-induced rearrangement to rapidly assemble the final 1-Oxaspiro[4.4]nonan-6-one framework.[1][2][3]

Can other cyclic ketones be used instead of cyclobutanone?

Yes, this methodology is adaptable. However, the use of different cyclic ketones will result in different spirocyclic systems. For example, using cyclopentanone would lead to a 1-Oxaspiro[4.5]decan-6-one system. The ring size of the starting ketone will influence the strain and stability of the resulting spirocycle, which can affect the cyclization yield and reaction kinetics.

How critical is the workup procedure for maximizing yield?

The workup is a critical and often overlooked phase where significant product loss can occur.[4][5]

  • Rinsing: Ensure you thoroughly rinse all glassware (reaction flask, separatory funnel, etc.) with the extraction solvent to recover all material.[4][5]

  • Emulsions: If an emulsion forms during the aqueous workup, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

  • Drying: After separation, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Rinse the drying agent several times with fresh solvent to recover any adsorbed product.[4]

  • Solvent Removal: If the product is volatile, be cautious during solvent removal on a rotary evaporator. Use a moderate temperature and pressure to avoid loss of product.

What are some potential side reactions that can lower the yield?

Several side reactions can compete with the desired pathway:

  • Protonation of the Lithiated Intermediate: If any moisture is present, the 2-lithio-4,5-dihydrofuran will be quenched back to 2,3-dihydrofuran.

  • Enolization of Cyclobutanone: The lithiated reagent can act as a base and deprotonate the alpha-carbon of cyclobutanone, leading to an enolate that will not participate in the desired addition reaction. This is minimized by using very low temperatures.

  • Dehydration of the Carbinol: During the acid-catalyzed cyclization, the intermediate carbocation can undergo elimination to form an alkene instead of cyclizing. This is often favored by higher temperatures and strongly acidic conditions.

  • Polymerization/Degradation: Over-exposure to strong acid can cause the starting materials or the product to degrade or polymerize, resulting in an intractable tar. This underscores the importance of careful reaction monitoring.

Gold-Standard Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, provides the highest probability of a successful outcome.

Step 1: Formation of the Carbinol Intermediate

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a rubber septum.

  • Reagents: In the flask, dissolve 2,3-dihydrofuran (1.2 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 30 minutes.

  • Addition: In a separate flame-dried flask, prepare a solution of cyclobutanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the lithiated dihydrofuran solution at -78°C over 20-30 minutes.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours, monitoring the consumption of cyclobutanone by TLC.

  • Quench: Slowly quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

Step 2: Cyclization to 1-Oxaspiro[4.4]nonan-6-one

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carbinol intermediate.

  • Cyclization Setup: Dissolve the crude carbinol in a suitable solvent like dichloromethane (DCM) or benzene. Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 eq).

  • Monitoring: Stir the reaction at 0°C to room temperature, monitoring the disappearance of the carbinol by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel to yield pure 1-Oxaspiro[4.4]nonan-6-one.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved February 3, 2026, from [Link]

  • PubMed. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. J Org Chem. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved February 3, 2026, from [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Spiro[4.4]nonane Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Diastereoselectivity in Spiro[4.4]nonane Scaffolds

System Overview: The Spiro[4.4]nonane Challenge

Welcome to the Spiro-Scaffold Support Center. You are likely here because your synthesis of the spiro[4.4]nonane core (two five-membered rings sharing a single quaternary carbon) is yielding poor diastereomeric ratios (dr) or racemic mixtures.

The Core Problem: Unlike spiro[5.5] systems, which adopt well-defined chair conformations, spiro[4.4]nonane rings exist in a flexible "envelope" or "twist" pucker. This conformational mobility reduces the steric differentiation between the concave and convex faces of the growing molecule, making high diastereocontrol thermodynamically difficult.

This guide provides three validated workflows to enforce stereochemical discipline.

Validated Workflows

Workflow A: Palladium-Catalyzed [3+2] TMM Cycloaddition

Best For: Creating complex, highly substituted spiro-cycles (e.g., spirooxindoles) with quaternary stereocenters. Mechanism: Palladium-catalyzed cycloaddition of trimethylenemethane (TMM) precursors.[1][2][3]

The Protocol: This method relies on the Trost Protocol. It utilizes a zwitterionic Pd-TMM intermediate that attacks an electron-deficient olefin.

  • Precursor: 3-acetoxy-2-trimethylsilylmethyl-1-propene (TMM donor).[1][2]

  • Acceptor: Cyclic electron-deficient alkene (e.g., alkylidene oxindole).

  • Catalyst System: Pd(OAc)₂ with a phosphoramidite ligand.[4]

  • Conditions: Toluene or THF, reflux.

Critical Control Point (Stereoselectivity): The diastereoselectivity is dictated by the secondary orbital interactions and the ligand bite angle .

  • Exo vs Endo transition states determine the cis/trans relationship of substituents.

  • Bulky phosphoramidite ligands create a "chiral pocket" that forces the TMM donor to approach from the least hindered face of the acceptor.

Visualizing the Pathway:

TMM_Cycle Start Allyl Acetate Precursor Pd_Complex Pd(0) Oxidative Addition Start->Pd_Complex Zwitterion Pd-TMM Zwitterion (Nu- character) Pd_Complex->Zwitterion -OAc, -TMS Attack Nucleophilic Attack on Cyclic Acceptor Zwitterion->Attack Face Selective Cyclization Ring Closure (Diastereoselectivity Step) Attack->Cyclization Conformational Lock Product Spiro[4.4]nonane Product Cyclization->Product Pd(0) Regeneration

Caption: Figure 1. The Pd-TMM catalytic cycle.[1][2][3] The 'Ring Closure' step is where ligand sterics enforce diastereoselectivity.

Workflow B: Ring-Closing Metathesis (RCM)

Best For: Constructing the carbocyclic skeleton from acyclic diallyl precursors. Mechanism: Ru-catalyzed olefin metathesis.

The Protocol:

  • Substrate: 1,1-diallyl-cyclopentane derivatives (or 1-allyl-1-vinyl).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (for sterically demanding closures).

  • Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over oligomerization.

Critical Control Point (Thermodynamics): RCM is often reversible. If you observe low dr, the reaction may be under thermodynamic control, equilibrating to the most stable isomer.

  • Fix: Use a "reluctant" alkene (e.g., acrylate) in the ring to differentiate the faces, or use kinetic resolution if the catalyst is chiral (Mo-based catalysts).

Troubleshooting & FAQs

Ticket #404: "My diastereomeric ratio is stuck at 1:1."

Diagnosis: Lack of facial bias in the transition state. Resolution:

  • If using Pd-TMM: Switch from PPh₃ to a bulky phosphoramidite ligand (e.g., Feringa or Trost ligands). The steric bulk forces the incoming reagent to distinguish between the re and si faces of the alkene.

  • If using Organocatalysis: Lower the temperature to -78°C. The conformational flux of the 5-membered ring decreases at low temps, freezing the ring into a specific envelope conformation that the catalyst can recognize.

Ticket #502: "Reaction stalls after 50% conversion."

Diagnosis: Catalyst poisoning or steric congestion (common in spiro-formation). Resolution:

  • For RCM: The forming spiro-center creates significant "A-strain." Switch to Hoveyda-Grubbs II catalyst. The isopropoxybenzylidene ligand makes it more robust and longer-lived than standard Grubbs II.

  • Additives: Add Ti(OiPr)₄ if using Lewis basic substrates (like amines/alcohols) to prevent them from binding to the Ruthenium center.

Ticket #301: "How do I separate the diastereomers?"

Diagnosis: Spiro[4.4] diastereomers often have very similar polarities. Resolution:

  • Derivatization: If a ketone is present (e.g., spiro[4.4]nonane-1,6-dione), reduce it to the alcohol. The resulting diols often have vastly different hydrogen-bonding capabilities, making silica separation easier.

  • Crystallization: Spiro-compounds are rigid. Try crystallizing the racemate; often one diastereomer crystallizes preferentially (entrainment).

Quantitative Data: Solvent Effects on Selectivity[5][6]

Data derived from Pd-catalyzed TMM cycloaddition optimization (Trost et al.).

SolventDielectric ConstantYield (%)dr (cis:trans)Notes
THF 7.5884:1Standard balance of solubility/rate.
Toluene 2.4826:1Non-polar solvents tighten the ion pair, improving steric shielding.
DCM 8.9912:1High solubility but faster background reaction lowers selectivity.
DMSO 46.7451:1Avoid. High polarity dissociates the ion pair, losing ligand control.

Experimental Protocol: Synthesis of Spiro[4.4]nonane-1,6-dione[5][7]

A robust method for generating the core scaffold via acid-catalyzed rearrangement.

Reagents:

  • 2-(3-chloropropyl)-2-methyl-1,3-dioxolane

  • Magnesium turnings (for Grignard)

  • Cyclopentanone

  • p-Toluenesulfonic acid (pTSA)

Step-by-Step:

  • Grignard Formation: Generate the Grignard reagent from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane in dry THF.

  • Addition: Add dropwise to a solution of cyclopentanone at 0°C. Stir for 2h.

  • Quench: Quench with saturated NH₄Cl. Extract with ether.[5]

  • Spiro-Cyclization (The Key Step):

    • Dissolve the crude alcohol in benzene/toluene.

    • Add catalytic pTSA (10 mol%).

    • Reflux with a Dean-Stark trap to remove water.

    • Mechanism:[1][6][7][8][9] The acid deprotects the ketone, which undergoes intramolecular condensation with the alcohol, followed by rearrangement to the spiro-diketone.

  • Purification: Distillation under reduced pressure (bp ~105°C at 0.5 mmHg).

Decision Logic for Method Selection:

Selection_Tree Start Start: Define Target Q1 Is the target Enantiopure? Start->Q1 Path_A Yes: Asymmetric Catalysis Q1->Path_A Yes Path_B No: Scaffold Synthesis Q1->Path_B No Q2 Substrate Type? Path_A->Q2 Opt_RCM RCM (Grubbs) (Simple Carbocycle) Path_B->Opt_RCM Diallyl Precursor Opt_Pd Pd-TMM Cycloaddition (High Complexity) Q2->Opt_Pd Electron-Deficient Alkene Opt_Org Organocatalysis (Aldehyde/Nitro) Q2->Opt_Org Enamine/Imine Precursor

Caption: Figure 2. Decision matrix for selecting the optimal spiro[4.4]nonane synthetic route.

References

  • Trost, B. M., et al. (2012).[4] Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Letters.

  • Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.

  • Trost, B. M., et al. (2011).[3] Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction. Journal of the American Chemical Society (via NIH).

  • PubChem. (2025).[10] Spiro[4.4]nonane-1,6-dione Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Metathesis Application Guide: Ring-Closing Metathesis.

Sources

Purification strategies for spirocyclic ketones from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SP-KET-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Spiro" Challenge

Spirocyclic ketones (e.g., spiro[3.3]heptanones, spiro[4.5]decanones) represent a unique purification challenge in medicinal chemistry. Unlike flat aromatic systems, these scaffolds are rigid, three-dimensional, and often lack conjugated


-systems. This results in three distinct failure modes during purification:
  • Invisibility: They often possess weak or non-existent UV chromophores.

  • Co-elution: Their rigid aliphatic nature leads to poor selectivity on standard C18 columns.

  • Volatility: Low molecular weight spiro-ketones sublime or evaporate during concentration.

This guide provides modular troubleshooting strategies to address these specific failure modes.

Module 1: Detection & Visibility (The "Invisible" Problem)

User Issue: "My LC-MS shows the mass, but I see no peak on the UV chromatogram, and I can't fractionate what I can't see."

Root Cause Analysis

Spirocyclic ketones often lack the conjugated double bonds required for UV absorption at standard wavelengths (254 nm). While they may absorb at 210 nm, this region is plagued by solvent noise (acetonitrile/methanol cutoffs), making fractionation unreliable.

Strategic Protocol: Universal Detection

If UV fails, you must switch to detectors that measure bulk physical properties rather than optical absorbance.

Detector TypeMechanismSuitability for Spiro KetonesLimitation
ELSD (Evaporative Light Scattering)Measures light scattered by solid particles after solvent evaporation.[1]High. Detects any non-volatile compound.Destructive (requires flow split).[2]
CAD (Charged Aerosol Detection)Measures charge transfer to analyte particles.[3]High. More sensitive than ELSD for low-mass compounds.Destructive.[2]
RI (Refractive Index)Measures change in light refraction.Medium. Good for isocratic prep, useless for gradients.Drifts with temperature/gradient.[4]
Workflow: The "Blind" Spotting Technique

If you lack ELSD/CAD, use this manual visualization protocol for Flash Chromatography:

  • TLC Stain Screening: Do not rely on UV. Spot your reaction mixture and stain with Anisaldehyde or Potassium Permanganate (KMnO4) . Ketones usually stain distinctively (yellow/orange with Anisaldehyde).

  • Run the Column: Collect all fractions.

  • Spot Check: Spot every 3rd fraction on a TLC plate and stain. Pool fractions based on the stain spot, not the UV trace.

DetectionLogic Start Analyte Detection Check UV_Check Strong UV (254nm)? Start->UV_Check Conjugation Use Standard UV Trigger UV_Check->Conjugation Yes No_UV Weak/No UV UV_Check->No_UV No Univ_Det ELSD or CAD Available? No_UV->Univ_Det Yes_Univ Use ELSD/CAD (Set Gain High) Univ_Det->Yes_Univ Yes No_Univ Manual Intervention Univ_Det->No_Univ No Stain TLC Stain Screen: 1. Anisaldehyde (General) 2. KMnO4 (Oxidizable) 3. DNP (Ketone Specific) No_Univ->Stain Blind_Frac Blind Fractionation: Collect All -> Stain Every 3rd Tube Stain->Blind_Frac

Figure 1: Decision logic for detecting non-chromophoric spirocyclic ketones.

Module 2: Chemical Isolation (The "Pull-Down" Strategy)

User Issue: "My product co-elutes with a non-polar impurity, and no column separates them."

Root Cause Analysis

Chromatography relies on polarity differences. If your impurity and product have identical polarity (common in spiro-synthesis side products), chromatography fails. Chemical isolation exploits the reactivity of the ketone carbonyl.

Method A: Girard's Reagent T (For Valuable/Hindered Ketones)

Girard's Reagent T (trimethylacetohydrazide ammonium chloride) reacts with ketones to form water-soluble hydrazones. This allows you to wash away non-polar impurities with organic solvent, then hydrolyze the hydrazone to recover the pure ketone.

Protocol:

  • Derivatization: Dissolve crude mixture (1 eq) in Ethanol/Acetic Acid (10:1). Add Girard’s Reagent T (1.2 eq). Reflux for 1-2 hours.

    • Checkpoint: Monitor by TLC. The non-polar ketone spot should disappear and remain at the baseline (polar hydrazone).

  • Wash (Impurity Removal): Pour reaction into water. The product is now in the aqueous phase. Extract the aqueous phase with Ether or Hexanes 3x.

    • Result: Non-carbonyl impurities are in the Ether (discard). Product is in the Water.

  • Hydrolysis (Recovery): Acidify the aqueous layer to pH 1 with HCl. Stir at room temp (or mild heat) for 2-4 hours.

    • Mechanism:[4][5][6] The hydrazone hydrolyzes back to the ketone.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM).

    • Result: Pure ketone migrates into DCM.

Method B: Bisulfite Adduct (For Unhindered/Simple Ketones)

Note: This works well for methyl ketones or spiro[3.3] systems but may fail for sterically crowded spiro[5.5] systems.

Protocol:

  • Dissolve mixture in Methanol (water-miscible is critical).

  • Add saturated aqueous Sodium Bisulfite (NaHSO3) . Shake vigorously.

  • Filter the white precipitate (the bisulfite adduct) OR wash the solution with ether (if no precipitate forms but adduct is water-soluble).

  • Recover ketone by adding saturated Sodium Bicarbonate (NaHCO3) or dilute HCl to the adduct and extracting with organic solvent.

GirardsWorkflow Mix Crude Mixture (Ketone + Impurities) React Add Girard's Reagent T (EtOH/AcOH, Reflux) Mix->React Phase1 Phase Partition (Water + Ether Wash) React->Phase1 OrgLayer Organic Layer (Non-Ketone Impurities) Phase1->OrgLayer Discard AqLayer Aqueous Layer (Hydrazone Salt) Phase1->AqLayer Keep Hydrolysis Acid Hydrolysis (HCl, pH 1) AqLayer->Hydrolysis FinalExt Extract with DCM Hydrolysis->FinalExt Product Pure Spirocyclic Ketone FinalExt->Product

Figure 2: Chemical purification workflow using Girard's Reagent T.

Module 3: Volatility Management (The "Yield Loss" Problem)

User Issue: "I had 500mg in the flask, rotavapped it down, and now I have 50mg."

Root Cause Analysis

Small, rigid spiro-ketones (MW < 150) often have high vapor pressures. They sublime easily under high vacuum or co-evaporate with solvents.

Troubleshooting Guide
VariableRecommendationWhy?
Vacuum Pressure > 100 mbar (Do not use high vac).High vacuum promotes sublimation of crystalline spiro-ketones.
Bath Temperature < 30°C .Heat accelerates co-evaporation.
Keeper Solvent Add MTBE or Heptane before concentrating.These form a "cap" and raise the boiling point of the solution, preventing the ketone from evaporating to dryness.
Storage Store as a solution or convert to Oxime .If the ketone is an intermediate, store it in solution. If it's a final product, consider characterizing it as a solid oxime derivative (stable, non-volatile).

FAQ: Frequently Asked Questions

Q: Can I use C18 silica for spirocyclic ketones? A: Yes, but standard C18 often fails to separate spiro-isomers.

  • Tip: Switch to Phenyl-Hexyl or C8 columns. The

    
    -
    
    
    
    interactions (Phenyl) or different steric selectivity (C8) often resolve rigid spiro-isomers better than the "blanket" hydrophobicity of C18.

Q: My ketone is acid-sensitive. Can I use Girard's Reagent? A: Proceed with caution. The hydrolysis step requires pH ~1. If your spiro-cycle contains acid-labile groups (e.g., acetals, Boc-amines), use semicarbazide derivatization instead, which can often be hydrolyzed under milder conditions or oxidative cleavage, though this is more complex.

Q: How do I remove excess Girard's Reagent? A: Girard's Reagent is ionic. It stays in the aqueous layer during the final DCM extraction. Ensure you wash the final DCM layer once with brine to remove trace salts.

References

  • Girard's Reagent Protocol

    • Source: Wheeler, O. H. "The Girard Reagents."[4] Chemical Reviews, 1962, 62(3), 205–221.

    • Context: Foundational review on the mechanism and application of Girard's T and P reagents for ketone isol
    • Link:

  • Bisulfite Extraction Strategy

    • Source: Furigay, M. H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[6][7] Journal of Visualized Experiments (JoVE), 2018, (134), e57639.

    • Context: Detailed video and text protocol for the liquid-liquid extraction of ketones.
    • Link:

  • Detection of Non-Chromophoric Compounds

    • Source: Vervoort, N., et al. "Evaporative light scattering detection for the analysis of non-UV absorbing compounds.
    • Context: Comparative analysis of ELSD vs UV for "invisible" analytes.
    • Link:

  • Spirocyclic Synthesis & Handling

    • Source: Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.
    • Context: Discusses the physicochemical properties (including volatility and solubility) of spirocyclic rings.
    • Link:

Sources

Overcoming steric hindrance in spiro ketone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming steric hindrance in spiro ketone functionalization. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the synthetic challenges associated with these sterically demanding scaffolds. Spirocyclic ketones are valuable building blocks in medicinal chemistry and natural product synthesis due to their rigid three-dimensional structures.[1][2] However, the quaternary spirocyclic center often presents significant steric challenges, impeding bond formation and stereochemical control.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reactivity and Poor Yields in α-Functionalization

Question: I am attempting an α-alkylation/arylation of my spiro ketone, but I am observing very low conversion to the desired product. What are the likely causes, and how can I improve my yield?

Answer: Low reactivity in the α-functionalization of spiro ketones is a classic problem rooted in steric hindrance. The spirocyclic framework shields the α-protons, making them less accessible for deprotonation and subsequent reaction with electrophiles. The approach of the electrophile to the enolate is also sterically hindered.

Here’s a breakdown of the causality and potential solutions:

  • Inefficient Enolate Formation: The bulky substituents around the carbonyl group can make it difficult for standard bases like LDA or NaH to access the α-proton.

    • Troubleshooting:

      • Stronger, Less Hindered Bases: Consider using a stronger, non-nucleophilic base with a smaller steric profile. Potassium hexamethyldisilazide (KHMDS) is often more effective than its lithium or sodium counterparts due to the longer K-N bond, which can increase the effective basicity and reduce aggregation.

      • Schlosser's Base (LICKOR): A mixture of n-butyllithium and potassium tert-butoxide can generate a highly reactive "superbase" capable of deprotonating even very hindered ketones.

      • Temperature Optimization: Enolate formation is often best performed at low temperatures (-78 °C) to minimize side reactions. However, for particularly hindered substrates, a slight increase in temperature (e.g., to -40 °C) for a short period might be necessary to achieve complete deprotonation. Monitor for potential aldol side products.

  • Steric Clash with the Electrophile: Even with successful enolate formation, a bulky electrophile may fail to react efficiently.

    • Troubleshooting:

      • Less Bulky Electrophiles: If possible, switch to a less sterically demanding electrophile. For example, methyl iodide will react more readily than isopropyl bromide.

      • Activation of the Electrophile: For sluggish reactions, consider using more reactive electrophiles. For instance, in alkylations, using triflates or tosylates instead of halides can significantly increase the reaction rate.

      • Transition Metal Catalysis: For challenging C-C bond formations, transition metal-catalyzed cross-coupling reactions can be highly effective. Ketones can act as directing groups in C-H functionalization, providing an alternative to traditional enolate chemistry.[3][4][5] Palladium-catalyzed α-arylation, for instance, can be achieved using bulky, electron-rich phosphine ligands that promote the desired reductive elimination.[6]

Issue 2: Poor Diastereoselectivity in Nucleophilic Additions

Question: My nucleophilic addition to a spiro ketone is resulting in a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?

Answer: Controlling diastereoselectivity in nucleophilic additions to spiro ketones is challenging due to the complex steric environment around the carbonyl carbon. The incoming nucleophile must navigate the bulky spirocyclic framework, and subtle differences in transition state energies can lead to poor selectivity.

Here are some strategies to enhance diastereoselectivity:

  • Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or ether), you can use Lewis acidic reagents to form a rigid chelate. This can effectively block one face of the carbonyl group, directing the nucleophile to the opposite face.

    • Common Chelating Metals: TiCl₄, MgBr₂, ZnCl₂.

    • Example: The reduction of a hydroxy-spiro ketone with a reagent like zinc borohydride can proceed with high diastereoselectivity due to the formation of a five- or six-membered chelate.

  • Steric Directing Groups: The inherent steric bulk of the spirocycle can be exploited. Analyze the most stable conformation of your starting material. Often, the nucleophile will approach from the less hindered face.

    • Computational Modeling: Density Functional Theory (DFT) calculations can be invaluable for predicting the lowest energy transition states for nucleophilic attack from different trajectories, helping to rationalize and predict the stereochemical outcome.[7][8][9]

  • Reagent-Based Control: The choice of nucleophilic reagent is critical.

    • Bulky Nucleophiles: Employing sterically demanding nucleophiles (e.g., L-Selectride® instead of NaBH₄ for reductions) can amplify the steric differences between the two faces of the carbonyl, leading to higher diastereoselectivity.

    • Asymmetric Catalysis: For enantioselective additions that create a new stereocenter, chiral catalysts are essential. Organocatalysis and transition metal catalysis offer powerful solutions.[10][11] For example, a chiral BINOL-derived catalyst can create a chiral environment around the ketone, leading to a highly enantioselective addition.[12][13]

Troubleshooting Guide: Tabular Summary

Problem Potential Cause Suggested Solutions Key Considerations
Low Yield in α-Alkylation Incomplete deprotonation due to steric hindrance.Use stronger/less hindered bases (KHMDS, LICKOR). Optimize temperature for enolate formation.Monitor for side reactions at higher temperatures.
Poor reactivity of the electrophile.Use more reactive electrophiles (triflates > iodides > bromides). Consider less bulky electrophiles.Triflate synthesis adds a step but can be worth it.
Poor Diastereoselectivity Similar energy transition states for nucleophilic attack.Employ chelation control with Lewis acids if a coordinating group is present. Use bulky reagents (e.g., L-Selectride®) to amplify steric bias.Chelation requires a suitable functional group on the substrate.
Lack of facial bias.Introduce a chiral catalyst (organocatalyst or transition metal complex) for asymmetric induction.Catalyst selection is often substrate-specific.
Reaction Stalls Catalyst deactivation or product inhibition.In transition metal-catalyzed reactions, try bulky, electron-rich ligands.[6] Consider using microwave irradiation to overcome activation barriers.[6]Ligand screening may be necessary. Microwave use requires specialized equipment.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Prochiral Spiro Ketone using an Oxazaborolidine Catalyst

This protocol describes a general procedure for the enantioselective reduction of a sterically hindered spiro ketone to a chiral secondary alcohol.

Materials:

  • Spiro[4.5]decan-1-one (or other suitable spiro ketone)

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the spiro ketone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -30 °C in a dry ice/acetonitrile bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir for 15 minutes.

  • Add the borane dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Stir the reaction at -30 °C and monitor by TLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizing Reaction Strategies

Decision Workflow for Catalyst Selection

The choice of catalyst is paramount when dealing with sterically encumbered spiro ketones. This workflow provides a decision-making framework.

catalyst_selection start Goal: Functionalize Spiro Ketone sub_type What is the desired transformation? start->sub_type alpha_func α-Functionalization sub_type->alpha_func C-C/C-X bond at α-position nuc_add Nucleophilic Addition to Carbonyl sub_type->nuc_add C-C/C-H bond at carbonyl alpha_cat Consider Transition Metal Catalysis (e.g., Pd for α-arylation) alpha_func->alpha_cat nuc_cat Asymmetric Reduction or Alkylation? nuc_add->nuc_cat reduc Asymmetric Reduction nuc_cat->reduc C=O to C-OH alkyl Asymmetric Alkylation nuc_cat->alkyl C=O to C-R cbs Organocatalyst: CBS Catalyst for Hydroboration reduc->cbs fe_cat Iron-based Chiral Complexes reduc->fe_cat organo_alkyl Organocatalyst: Chiral Phase-Transfer Catalyst alkyl->organo_alkyl

Caption: Catalyst selection workflow for spiro ketone functionalization.

Mechanism: CBS-Catalyzed Asymmetric Reduction

This diagram illustrates the catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction of a ketone.

cbs_reduction cluster_cycle Catalytic Cycle catalyst Chiral CBS Oxazaborolidine complex1 Catalyst-Borane Complex catalyst->complex1 complex2 Ketone Coordination (Less Hindered Face) complex1->complex2 Coordinates hydride_tx Hydride Transfer via 6-membered TS complex2->hydride_tx product_complex Product-Catalyst Complex hydride_tx->product_complex Forms product_complex->catalyst Regenerates product Chiral Alcohol product_complex->product Releases ketone Spiro Ketone (R2C=O) ketone->complex2 borane Borane (BH3) borane->catalyst Activates

Caption: Mechanism of CBS-catalyzed asymmetric ketone reduction.

References

  • Recent developments in transition metal-catalysed spiroketalisation. PubMed. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]

  • Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews (RSC Publishing). [Link]

  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. RSC Publishing. [Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC - NIH. [Link]

  • Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship.org. [Link]

  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. American Chemical Society. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters. ACS Publications. [Link]

Sources

Technical Guide: Stability & Reduction of 1-Oxaspiro[4.4]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity of 1-Oxaspiro[4.4]nonan-6-one under reductive conditions. It is designed for researchers encountering stereoselectivity issues, ring-opening side reactions, or yield loss during synthetic campaigns.

Executive Summary & Chemical Context

1-Oxaspiro[4.4]nonan-6-one is a privileged spirocyclic scaffold featuring a tetrahydrofuran (THF) ring spiro-fused to a cyclopentanone. While the ether linkage is generally robust, the spiro-center (C5) introduces significant steric strain and stereoelectronic effects that dictate the outcome of reductive transformations.

Critical Stability Profile:

  • Hydride Stability: High. Compatible with NaBH₄, LiAlH₄, and L-Selectride under standard conditions.

  • Hydrogenation Sensitivity: Moderate to Low. Warning: Catalytic hydrogenation (H₂/Pd-C) in protic solvents can trigger reductive ring opening (hydrogenolysis) of the ether bond, particularly if trace acid is present.

  • Stereochemical Bias: The spiro-ether oxygen creates a strong facial bias. Reduction of the C6 ketone generates a new chiral center, often yielding diastereomeric mixtures unless specific chelation or steric control strategies are employed.[1]

Troubleshooting & Optimization (Q&A)

Q1: I am observing a complex mixture when reducing the ketone with H₂/Pd-C. Did the ring open?

Diagnosis: Likely, yes. Mechanism: While spiro-ethers are relatively stable, the strain of the spiro[4.4] system makes the C-O bond susceptible to hydrogenolysis, especially in alcohol solvents or if the catalyst contains acidic sites. Literature on the related spiro[4.4]nonane-1,6-dione indicates that ring opening is a major side reaction during catalytic hydrogenation in alcohols [1].[2][3] Solution:

  • Switch Reagents: Move to hydride reducing agents (NaBH₄ or LiAlH₄) which are orthogonal to the ether linkage.

  • If Hydrogenation is Mandatory: Use a non-protic solvent (e.g., EtOAc or THF) and ensure the catalyst is not acidic (avoid unwashed Pd/C; consider Pd/BaSO₄).

Q2: How do I control diastereoselectivity to get the cis-alcohol?

Analysis: The stereochemical outcome is governed by the competition between Steric Approach Control and Chelation Control .

  • Scenario A (Bulky Hydride): Reagents like L-Selectride (Lithium tri-sec-butylborohydride) are too bulky to fit between the coordination sites.[2] They attack from the less hindered face (anti to the spiro-ether oxygen), typically yielding the trans-alcohol (hydroxyl group cis to the ether oxygen).

  • Scenario B (Chelating Hydride): Reagents capable of bidentate coordination (e.g., Zn(BH₄)₂ or LiAlH₄ in ether) can form a bridge between the spiro-ether oxygen and the ketone oxygen. This locks the conformation and directs hydride delivery from the syn face, favoring the cis-alcohol.

Q3: Can I perform reductive amination without affecting the ether?

Diagnosis: Yes, this is the most stable transformation for this scaffold. Protocol: Use Sodium Triacetoxyborohydride (STAB) . It is mild and does not require the strong acidic conditions that might threaten the spiro-ether. Watchpoint: Ensure the intermediate imine is formed. If the reaction stalls, add a mild Lewis acid like Ti(OiPr)₄, but quench strictly with neutral/basic buffers to prevent hydrolysis-induced ring strain release.

Decision Logic & Pathways

The following diagram illustrates the critical decision nodes for reducing 1-Oxaspiro[4.4]nonan-6-one, highlighting the risks of ring opening.

ReductionPathways Start 1-Oxaspiro[4.4]nonan-6-one Cond_H2 Condition: H2 / Pd-C (Protic Solvent) Start->Cond_H2 Hydrogenation Cond_NaBH4 Condition: NaBH4 / MeOH (Standard) Start->Cond_NaBH4 Small Hydride Cond_Selectride Condition: L-Selectride (Steric Control) Start->Cond_Selectride Bulky Hydride Result_Open SIDE REACTION: Ring Opening (Diol) Cond_H2->Result_Open C-O Bond Cleavage Result_Mix Product: Mixture of Diastereomers (Thermodynamic) Cond_NaBH4->Result_Mix Low Selectivity Result_Trans Product: Trans-Alcohol (Major) (Kinetic Control) Cond_Selectride->Result_Trans High Selectivity

Caption: Figure 1. Reaction outcomes based on reducing agent selection.[4][5][6] Note the high risk of ring cleavage with catalytic hydrogenation.

Validated Experimental Protocols

Protocol A: Standard Reduction (NaBH₄)

Best for: Initial characterization or when stereochemistry is not critical.

  • Dissolution: Dissolve 1-Oxaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous Methanol (0.2 M). Cool to 0 °C.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (Stain: Anisaldehyde or KMnO₄; UV is weak).

  • Quench: Add Saturated NH₄Cl solution dropwise.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Outcome: Expect >90% yield. Diastereomeric ratio (dr) typically ranges from 1:1 to 3:1.

Protocol B: Stereoselective Reduction (L-Selectride)

Best for: Maximizing the trans-alcohol (Kinetic product).

  • Setup: Flame-dry glassware under Argon.

  • Dissolution: Dissolve ketone (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C .

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise via syringe pump over 30 minutes.

    • Critical: Maintain temperature below -70 °C to enforce steric control.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Workup: (Required for organoboranes).

    • Add MeOH (excess) slowly at -78 °C.

    • Allow to warm to 0 °C.

    • Add 10% NaOH (2 eq) followed by 30% H₂O₂ (2 eq). Stir for 1 hour.

  • Purification: Extract with Et₂O. The bulky boron byproducts require thorough washing or column chromatography.

Stereochemical Mechanistic Model

Understanding the facial attack is crucial for troubleshooting stereoselectivity.

Stereochemistry Ketone Ketone Carbonyl (C6) Face_A Face A (Syn to O) Blocked by Chelation? Ketone->Face_A Face_B Face B (Anti to O) Blocked by Sterics? Ketone->Face_B Agent_Small Small Hydride (NaBH4) Attacks both faces Face_A->Agent_Small Accessible Agent_Bulky Bulky Hydride (Selectride) Attacks Face B (Less Hindered) Face_B->Agent_Bulky Preferred Path Outcome Diastereoselectivity Agent_Small->Outcome Low dr Agent_Bulky->Outcome High dr (Trans)

Caption: Figure 2. Stereochemical attack vectors. Bulky reagents prefer the anti-face, avoiding the spiro-ether oxygen.

References

  • Nieman, J. A., & Keay, B. A. (1985). Synthesis of Spiro[4.4]nonane-1,6-diols via the Hydrogenation of Spiro[4.4]nonane-1,6-dione: The Profound Effect of Hydrogenating Agents.[3] Synthetic Communications. (Verified via ResearchGate/ChemInform abstract).[1]

  • Paquette, L. A., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones.[7][8] Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides.[8][9][10] The Journal of Organic Chemistry.[2][4]

  • BenchChem Technical Data. (2024). 1-Oxaspiro[4.4]nonan-6-amine Synthesis and Reductive Amination Protocols.

  • Kennedy, N., & Cohen, T. (2015).[4] The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[4] The Journal of Organic Chemistry.[4]

Sources

Technical Support Center: Troubleshooting Acid-Induced Rearrangement in Spiroether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Acid-Mediated Spirocyclization & Rearrangement Control Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Scope

This guide addresses the critical instability encountered during the acid-catalyzed formation of spiroethers and spiroketals. The "rearrangement" in this context typically manifests in two distinct failure modes:

  • Stereochemical Equilibration: The acid catalyzes the isomerization of the spiro-center, reverting a desired kinetic isomer into the thermodynamically stable (anomeric) thermodynamic isomer.

  • Skeletal Rearrangement: Strong acids trigger Wagner-Meerwein or Pinacol-type shifts, altering the carbon skeleton and leading to ring contraction/expansion or decomposition.

This support module provides diagnostic workflows, mechanistic insights, and optimization protocols to control these pathways.

Diagnostic Workflow

Before adjusting parameters, identify which "rearrangement" mode is causing your failure. Use the logic tree below to classify your issue.

DiagnosticTree Start Identify Failure Mode CheckNMR Analyze Crude NMR Start->CheckNMR IsomerProblem Wrong Diastereomer? (Spiro-center inversion) CheckNMR->IsomerProblem Product Mass Correct SkeletonProblem New Peaks/Ring Size Change? (C-C bond shift) CheckNMR->SkeletonProblem Mass/Shift Changes ThermoSink Issue: Thermodynamic Sink (Anomeric Effect Dominates) IsomerProblem->ThermoSink SkeletalShift Issue: Cationic Rearrangement (Pinacol/Wagner-Meerwein) SkeletonProblem->SkeletalShift KineticTrap Action: Switch to Kinetic Conditions (Low Temp, Short Time) ThermoSink->KineticTrap MildAcid Action: Decrease Acid Strength (Switch pTsOH -> PPTS or CSA) SkeletalShift->MildAcid

Figure 1: Diagnostic logic for categorizing acid-induced failures in spirocyclization.

Mechanistic Deep Dive: The Oxocarbenium Fork

To solve the problem, you must understand the Oxocarbenium Fork . Once the acid protonates the hemiketal oxygen, water is lost, generating a reactive oxocarbenium ion. The fate of this ion determines your product.[1]

The Three Pathways
  • Path A: Thermodynamic Equilibration (The Anomeric Sink)

    • Mechanism: The reaction is reversible.[1][2][3] The system equilibrates to the isomer where the C-O bond of the spiro-ring is axial relative to the other ring. This maximizes the anomeric effect (stabilizing

      
       overlap).[4]
      
    • Trigger: Strong Brønsted acids (pTsOH, HCl), high temperatures, or long reaction times.

    • Outcome: Exclusive formation of the most stable isomer (often not the bioactive natural product configuration).

  • Path B: Kinetic Trapping (Chelation Control)

    • Mechanism: The nucleophile (hydroxyl group) attacks the oxocarbenium ion from the least sterically hindered face or is directed by metal chelation (e.g.,

      
      , 
      
      
      
      ) between the ketone and the alcohol.
    • Trigger: Lewis acids, low temperatures (-78°C), and short reaction times.

    • Outcome: Formation of the "contra-thermodynamic" isomer.

  • Path C: Skeletal Rearrangement (The Side Reaction)

    • Mechanism: If the oxocarbenium ion is sterically crowded or adjacent to a quaternary center, the carbocation character may trigger a 1,2-alkyl shift (Pinacol-like rearrangement) to relieve strain.

    • Trigger: Superacids, high heat, or strained ring systems (e.g., cyclobutane/cyclopropane precursors).

Mechanism Substrate Hydroxy-Ketone Precursor OxoCarb Oxocarbenium Ion (Intermediate) Substrate->OxoCarb H+ / -H2O ThermoProd Thermodynamic Product (Anomeric Stabilized) OxoCarb->ThermoProd Reversible (High T, Strong Acid) KineticProd Kinetic Product (Steric/Chelation Control) OxoCarb->KineticProd Irreversible Trap (Low T, Lewis Acid) RearrangeProd Skeletal Rearrangement (Ring Contraction/Expansion) OxoCarb->RearrangeProd 1,2-Shift (Strain Relief)

Figure 2: The Oxocarbenium Divergence. Controlling the lifetime of the intermediate is key to selectivity.

Troubleshooting FAQs

Issue 1: "I am getting the wrong diastereomer (Thermodynamic Product)."

Diagnosis: Your reaction is equilibrating. You have lost kinetic control. Corrective Actions:

  • Switch Catalysts: Move from Brønsted acids (pTsOH) to chelating Lewis acids. Titanium tetrachloride (

    
    )  or Magnesium bromide (
    
    
    
    )
    can coordinate the ketone and alcohol, forcing a specific attack geometry.
  • Temperature Crash: Lower the temperature to -78°C. Kinetic barriers are lower than thermodynamic equilibration barriers; cold temperatures prevent the system from "climbing" out of the kinetic well.

  • Quench Protocol: The rearrangement often happens during the quench if the acid isn't neutralized instantly. Quench with excess

    
     or Pyridine at the reaction temperature before warming up.
    
Issue 2: "My product is decomposing or ring-contracting."

Diagnosis: Acid-induced skeletal rearrangement (Pinacol/Wagner-Meerwein). The carbocation is triggering a 1,2-shift rather than cyclization. Corrective Actions:

  • Buffer the System: Use Pyridinium p-toluenesulfonate (PPTS) instead of pTsOH. PPTS is a weaker acid (pKa ~ 5.2) and less likely to trigger skeletal shifts than pTsOH (pKa ~ -2.8).

  • Solvent Switch: Avoid polar protic solvents. Use Dichloromethane (DCM) or Benzene (if permitted). Non-polar solvents tighten ion pairs, reducing the "naked" cationic character that leads to rearrangement.

  • Remove Water: Use 4Å Molecular Sieves. Water promotes reversibility (hydrolysis of the spiroether back to the ketone), giving the molecule more chances to rearrange.

Issue 3: "The reaction stalls at the hemiketal."

Diagnosis: The acid is too weak to eject water and form the oxocarbenium ion. Corrective Actions:

  • Add a Desiccant: Add Camphorsulfonic Acid (CSA) combined with a Dean-Stark trap or molecular sieves to drive the equilibrium by physically removing water.

Optimization Protocols: Acid Selection Matrix

Use this table to select the correct acid based on your substrate's sensitivity and desired outcome.

Acid CatalystTypeStrength (Approx pKa)Best ApplicationRisk of Rearrangement
pTsOH Brønsted-2.8 (Strong)Thermodynamic spiroketals; robust substrates.High
CSA Brønsted-1.2 (Strong)Similar to pTsOH but more soluble in organic solvents.High
PPTS Brønsted5.2 (Mild)Recommended Starting Point. Kinetic trapping; acid-sensitive substrates.Low

LewisStrongRapid cyclization at low temp (-78°C).Medium

LewisStrong (Chelating)Stereocontrol. Enforces chelation-controlled addition.Medium
HFIP Solvent/AcidMild (H-bond donor)Substrates prone to cationic decomposition. Promotes ionization without strong acidity.Very Low
Standard Protocol for Kinetic Spirocyclization
  • Dissolve substrate in anhydrous DCM (0.1 M).

  • Cool to -78°C under Argon.

  • Add

    
     (1.1 equiv) dropwise.
    
  • Monitor by TLC (maintain -78°C). Do not let it warm up.

  • Quench at -78°C with

    
     (3.0 equiv).
    
  • Warm to room temperature only after quenching.

References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the Anomeric Effect in spiroketals).
  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies. Chemical Reviews, 105(12), 4406–4440. Link

  • Smith, A. B., et al. (1995). Spongistatins 1. Isolation, Structure, and Synthesis of the C(29-51) Spiroketal Fragment. Journal of the American Chemical Society, 117(3), 1071–1075. (Case study on kinetic vs thermodynamic spirocyclization). Link

  • Hayward, C. M., et al. (1993). Total Synthesis of Rapamycin. Journal of the American Chemical Society, 115(20), 9345–9346. (Demonstrates acid selection for complex spiro-systems). Link

Sources

Validation & Comparative

Spectral Fingerprinting of 1-Oxaspiro[4.4]nonan-6-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Challenge

Spirocyclic scaffolds, particularly 1-oxaspiro[4.4]nonan-6-one , have emerged as privileged structures in drug discovery due to their ability to orient functional groups in defined vectors (conformational restriction) without the lipophilicity penalty associated with flat aromatic rings.[1] However, their synthesis often yields complex mixtures including linear precursors and fused bicyclic isomers (e.g., hexahydro-2H-cyclopenta[b]furan derivatives).[1]

This guide objectively compares two analytical workflows for validating this scaffold:

  • The Conventional 1D Approach: Relying solely on proton and carbon integration (High risk of misassignment).

  • The Integrated 2D Matrix: A self-validating protocol using HSQC/HMBC to definitively map the "silent" quaternary spiro center.[1]

Structural Context & The "Silent" Center

The 1-oxaspiro[4.4]nonan-6-one molecule consists of a tetrahydrofuran (THF) ring fused to a cyclopentanone ring at a single carbon atom (C5).[1]

  • Ring A (Ether): Contains the oxygen (O1).

  • Ring B (Ketone): Contains the carbonyl (C6).

  • The Junction (C5): A quaternary carbon bonded to oxygen and adjacent to a carbonyl. It possesses no protons , making it invisible in 1H NMR and a critical blind spot in standard analysis.

Comparative Analysis: Spiro vs. Fused Isomer

The primary impurity in spiro-cyclization is often the fused bicyclic isomer.[1] Differentiating them requires precise spectral interrogation.[1]

Feature1-Oxaspiro[4.4]nonan-6-one (Target)Fused Bicyclic Isomer (Alternative)
Junction Carbon Quaternary (C5)Tertiary (Bridgehead CH)
1H NMR Signal Silent (No signal for junction)Visible (Methine signal, typically 3.5-4.5 ppm)
13C Shift (Junction) ~85 - 95 ppm (Deshielded by O and C=O)~75 - 85 ppm (Methine)
DEPT-135 Signal Disappears (Quaternary)Signal Positive (CH up)

Detailed Spectral Analysis

1H NMR Analysis (400 MHz, CDCl3)

Protocol Note: Use CDCl3 for standard screening.[1] If aliphatic overlap is severe (1.5–2.0 ppm), switch to C6D6 (Benzene-d6) to induce aromatic solvent-induced shifts (ASIS), which often resolves the cyclopentane envelope.[1]

PositionProton TypeChemical Shift (

, ppm)
MultiplicityMechanistic Insight
H-2

-Ether CH2
3.80 – 4.10 Triplet/MultipletDeshielded by direct attachment to Oxygen (O1).[1]
H-7

-Keto CH2
2.20 – 2.45 MultipletDeshielded by the anisotropic cone of the Carbonyl (C6).[1]
H-3, H-4

-Ether
1.70 – 2.10 MultipletTypical cyclic methylene envelope; often overlaps.[1]
H-8, H-9

-Keto
1.60 – 2.00 MultipletOverlaps with Ring A protons.[1]
H-5 Spiro Junction ABSENT N/ADiagnostic Negative: Presence of a signal here indicates the fused isomer.[1]
13C NMR Analysis (100 MHz, CDCl3)

Protocol Note: A relaxation delay (d1) of at least 2.0 seconds is mandatory to ensure the quaternary spiro carbon (C5) and carbonyl (C6) relax sufficiently for detection.

PositionCarbon TypeChemical Shift (

, ppm)
Signal Type (DEPT)Diagnostic Value
C-6 Carbonyl (C=O)215.0 – 220.0 QuaternaryCyclopentanones are highly strained, shifting >210 ppm (vs. ~208 for cyclohexanones).[1]
C-5 Spiro Quaternary 90.0 – 96.0 Quaternary The "Smoking Gun."[1] Shifted downfield by

-Oxygen and

-Carbonyl.
C-2

-Ether CH2
67.0 – 69.0 Secondary (CH2)Standard THF

-carbon range.[1]
C-7

-Keto CH2
35.0 – 40.0 Secondary (CH2)

-position to ketone.
C-3,4,8,9 Methylenes18.0 – 30.0 Secondary (CH2)Aliphatic ring carbons.[1]

Advanced Protocol: The Self-Validating 2D Workflow[1]

Relying on 1D NMR is insufficient for publication-quality assignment because the C5 shift (~90 ppm) can be confused with hemiacetal impurities.[1] The following workflow uses Heteronuclear Multiple Bond Correlation (HMBC) to bridge the rings.

Experimental Workflow
  • Sample Prep: 10-15 mg sample in 0.6 mL CDCl3. Filter to remove paramagnetic particulates (line broadening).

  • Acquisition:

    • HSQC (Multiplicity-Edited): Distinguish CH2 (negative) from CH/CH3 (positive).

    • HMBC: Optimize for long-range coupling (

      
      ).
      
  • Logic Flow: See diagram below.

Logic Diagram: Structural Validation

The following diagram illustrates the decision matrix for distinguishing the spiro product from fused isomers using the acquired data.

NMR_Logic_Flow Start Unknown Sample (Spiro vs. Fused Isomer) Step1 13C NMR + DEPT-135 Start->Step1 Decision1 Is there a Quaternary C at ~90-95 ppm? Step1->Decision1 Branch_Fused No (CH signal present) Decision1->Branch_Fused No Branch_Spiro Yes (Quaternary) Decision1->Branch_Spiro Yes Result_Fused Identify as Fused Isomer (Tertiary Bridgehead) Branch_Fused->Result_Fused Step2 HMBC Experiment (Long Range Coupling) Branch_Spiro->Step2 Observation Do H-2 (Ether) and H-7 (Keto) BOTH correlate to C-5? Step2->Observation Result_Spiro CONFIRMED: 1-Oxaspiro[4.4]nonan-6-one Observation->Result_Spiro Yes (Connectivity Verified) Result_Fail Inconclusive / Decomposition Observation->Result_Fail No

Figure 1: Decision tree for validating the spirocyclic core using Carbon and HMBC NMR data.

Mechanistic Connectivity (HMBC)

To prove the structure is spiro (connected at one point) rather than two isolated rings or a linear chain, you must observe "Cross-Ring Correlations" through the quaternary C5.

  • Correlation A: Proton H-2 (Ring A, ~3.9 ppm)

    
     3-bond coupling 
    
    
    
    Carbon C-5 (~92 ppm).[1]
  • Correlation B: Proton H-7 (Ring B, ~2.3 ppm)

    
     3-bond coupling 
    
    
    
    Carbon C-5 (~92 ppm).[1]
  • Correlation C: Carbonyl C-6 (~218 ppm)

    
     2-bond coupling 
    
    
    
    No protons on C5 (Silent).[1] However, H-7 and H-8 will show correlations to C-6.[1]

If C-5 shows correlations only to Ring A protons or only to Ring B protons, the spiro-fusion has not occurred (or the ring has opened).[1] Both rings must "talk" to C5.

References

  • Spirocyclic Synthesis & Methodology

    • Trost, B. M., & Brennan, M. K. (2007). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Spiro[4.4]nonanes. Organic Letters. Link

  • NMR of Cyclopentanones

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for ring strain effects on C=O shift). Link

  • Spiro vs.

    • Malan, C., & Morin, C. (2003).

      
      -halo acetals: synthesis of spiro vs fused bicyclic systems.[1] Journal of Organic Chemistry. Link
      
  • General 13C Shifts of Spiro-Ethers

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of desshielding at quaternary centers). Link

Sources

High-Performance Analysis of Spirocyclic Ketones: A Comparative Guide to UV, CAD, and SFC Modalities

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Paradox of Spirocyclic Scaffolds

Spirocyclic ketones, particularly rigid scaffolds like spiro[3.3]heptan-2-one and 6-azaspiro[3.4]octan-2-one , have emerged as "privileged structures" in modern drug discovery. They serve as saturated, three-dimensional bioisosteres for phenyl rings, offering improved metabolic stability and solubility without sacrificing potency.

However, these scaffolds present a distinct analytical challenge: Chromophoric Silence . Unlike the aromatic rings they replace, spirocyclic ketones often lack conjugated


-systems. Their only UV absorption arises from the weak carbonyl 

transition (~280 nm) or the deep UV

transition (<200 nm).
  • The Problem: Relying on standard UV detection at 210 nm results in poor signal-to-noise ratios, baseline drift from mobile phase absorption, and—most critically—the invisibility of non-chromophoric synthetic impurities (e.g., saturated alcohols or halides).

  • The Solution: This guide compares the standard UV approach against two superior alternatives: Charged Aerosol Detection (CAD) for chemical purity and Supercritical Fluid Chromatography (SFC) for stereochemical resolution.

Comparative Analysis: Selecting the Right Modality

The following table objectively compares the available methodologies for determining the purity of spirocyclic ketones.

FeatureRP-HPLC + UV (Low

)
RP-HPLC + CAD SFC (Chiral/Achiral) GC-FID
Primary Utility Routine checks for conjugated derivatives.Gold Standard for chemical purity of the scaffold.Gold Standard for enantiomeric excess (ee).Volatile, thermally stable ketones.
Detection Principle Light Absorption (Beer-Lambert).Mass-sensitive (Universal).[1]UV or MS (usually).Carbon counting (Universal).
Sensitivity (Spiro) Poor (Requires <210 nm).High (Low ng range).Moderate (Dependent on detector).High.
Response Factor Highly variable (needs specific standards).Uniform (allows relative purity estimation).Variable.Uniform (for hydrocarbons).
Limitations Misses non-chromophoric impurities; solvent interference.Mobile phase must be volatile; nonlinear response (power law).Higher instrument cost; complexity in method dev.Risk of ring strain release/degradation at high T.
Decision Framework: Workflow for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on the specific spirocyclic ketone properties.

MethodSelection Start START: Spirocyclic Ketone Sample IsChiral Is the scaffold chiral? Start->IsChiral CheckVolatility Is the compound volatile & thermally stable? IsChiral->CheckVolatility No (Chemical Purity) SFC_Method Method A: Chiral SFC (Amylose/Cellulose Phases) IsChiral->SFC_Method Yes (Determine %ee) CheckChromophore Does it have a strong UV chromophore? CheckVolatility->CheckChromophore No (Labile/High MW) GC_Method Method B: GC-FID (DB-1 or DB-5 Column) CheckVolatility->GC_Method Yes (Stable) HPLC_UV Method C: RP-HPLC-UV (Only if conjugated) CheckChromophore->HPLC_UV Yes (Aromatic subs) HPLC_CAD Method D: RP-HPLC-CAD (Universal Purity) CheckChromophore->HPLC_CAD No (Saturated core)

Figure 1: Decision matrix for analytical method selection based on physicochemical properties.

Deep Dive Protocol: RP-HPLC-CAD

For the majority of spirocyclic ketone intermediates (e.g., during library synthesis), RP-HPLC with Charged Aerosol Detection (CAD) is the most robust method. It overcomes the "response factor disparity" of UV, where a small aromatic impurity might look like the major product compared to the non-chromophoric ketone.

The Mechanism of Trust

CAD works by nebulizing the eluent, drying the particles, and charging them with ionized nitrogen.[2] The charge measured is proportional to the particle size (analyte mass), not its optical properties. This makes it self-validating for mass balance: if you see a peak, mass is present.

CAD_Mechanism Nebulizer 1. Nebulization (N2 Gas + Eluent) Drying 2. Drying Tube (Solvent Evaporation) Nebulizer->Drying Charging 3. Corona Discharge (Charge Transfer to Particles) Drying->Charging Trap 4. Ion Trap (Remove High Mobility Ions) Charging->Trap Electrometer 5. Electrometer (Measure Particle Charge) Trap->Electrometer

Figure 2: The signal transduction pathway of a Charged Aerosol Detector.

Detailed Experimental Protocol

Objective: Purity profiling of spiro[3.3]heptan-2-one (non-chromophoric).

Instrument Setup:

  • System: UHPLC (Binary Gradient) coupled to CAD (e.g., Thermo Corona Veo or equivalent).

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm).

    • Rationale: Phenyl-Hexyl provides unique selectivity for rigid ring systems via

      
      -interaction with the carbonyl, often resolving isomers better than C18.
      
  • Column Temp: 40°C.

Mobile Phase (Critical for CAD):

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Solvent B: Acetonitrile (LC-MS Grade).[3]

  • Note:Never use phosphate or non-volatile buffers; they will clog the CAD nebulizer and cause high background noise.

Gradient Profile:

Time (min) %B Curve Description
0.0 5 Initial Equilibration
1.0 5 Linear Load
8.0 95 Linear Elution of hydrophobic impurities
10.0 95 Hold Wash
10.1 5 Step Re-equilibration

| 13.0 | 5 | Hold | Ready for next injection |

Detector Settings:

  • CAD Evaporator Temp: 35°C (Low temp preserves semi-volatile ketones).

  • Power Function: 1.0 (or optimized via calibration).

  • Data Collection: 10 Hz.

Data Interpretation (UV vs. CAD)

In a typical experiment comparing UV (210 nm) and CAD for this scaffold:

  • UV Trace: Shows a noisy baseline. The main spiro-ketone peak is barely visible (

    
    ). A highly conjugated impurity (e.g., a protected intermediate) at 0.5% wt/wt might appear as 50% area due to high extinction coefficient.
    
  • CAD Trace: Shows a clean baseline. The spiro-ketone is the dominant peak (

    
    ). The conjugated impurity appears at its true ~0.5% abundance.
    
  • Linearity: CAD response follows a power law (

    
    ). For wide dynamic range quantification, use a polynomial fit or linearize the data (log-log plot).
    

The Chiral Challenge: SFC Protocol

If the spirocyclic ketone is substituted (e.g., 1-substituted spiro[3.3]heptan-2-one), it possesses axial or point chirality. RP-HPLC often fails to separate these enantiomers.

Recommended SFC Method:

  • Stationary Phase: Chiralpak IG or IC (Immobilized amylosic/cellulosic selectors).

  • Mobile Phase:

    
     (Main) + Methanol (Modifier) 5-40%.
    
  • Back Pressure: 120-150 bar.

  • Detection: If the enantiomers lack UV, SFC-MS or SFC-FID (if available) is required.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." Journal of Organic Chemistry, 2022. [Link]

  • CAD for Non-Chromophoric Compounds: Vervoort, N., et al. "Charged aerosol detection in pharmaceutical analysis: A review." Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]

  • Green Chromatography (SFC): Lesellier, E., & West, C. "The many faces of packed column supercritical fluid chromatography – A critical review." Journal of Chromatography A, 2015. [Link]

  • Spirocyclic Synthesis & Stability: Wipf, P., et al. "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications, 2019. [Link]

Sources

A Senior Application Scientist's Guide to Spirocyclic Synthesis: A Comparative Analysis of Spirocyclization and Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount. Flat, aromatic-rich molecules have often led to challenges in selectivity and physicochemical properties. Spirocycles, defined as bicyclic structures connected by a single, fully-substituted carbon atom, offer an elegant solution by introducing a rigid, three-dimensional scaffold.[1] This unique architecture can enhance aqueous solubility, metabolic stability, and lipophilicity while unlocking novel intellectual property (IP) space.[1] The synthesis of these valuable motifs, particularly the creation of the quaternary spirocenter, presents a significant challenge. Among the myriad of synthetic strategies, two powerful approaches stand out: direct spirocyclization reactions and ring-closing metathesis (RCM).

This guide provides an in-depth comparison of these two strategic approaches. We will dissect their mechanistic underpinnings, evaluate their respective strengths and weaknesses through experimental data, and provide detailed protocols to illustrate their practical application. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic route for their target spirocyclic molecules.

Part 1: Ring-Closing Metathesis (RCM) - Stitching Rings with Precision

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, from common 5- to 7-membered rings to macrocycles of 90 or more atoms.[2] The reaction's power lies in its ability to form a new carbon-carbon double bond by intramolecularly "stitching together" two existing terminal alkenes, driven by the entropically favorable release of volatile ethylene gas.[2] This strategy has been widely adopted for creating spirocycles by tethering two alkenyl chains to a single pro-spirocenter.

The Catalytic Engine: Grubbs and Beyond

The success of RCM is inextricably linked to the development of robust ruthenium and molybdenum carbene catalysts by Nobel laureates Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin.[2] Ruthenium-based Grubbs catalysts are particularly favored in pharmaceutical development due to their remarkable functional group tolerance and stability to air and moisture, unlike their molybdenum counterparts.[2][3]

Catalyst Generation Structure Example Key Characteristics & Causality
Grubbs 1st Gen (G-I) Bis(tricyclohexylphosphine)benzylidene ruthenium(II) dichlorideHigh Stability, Moderate Activity: The two phosphine ligands provide a stable complex, but one must dissociate for the catalytic cycle to begin, leading to slower initiation. Ideal for simpler, less-hindered substrates.[4]
Grubbs 2nd Gen (G-II) Features an N-heterocyclic carbene (NHC) ligandHigh Activity, Good Stability: The NHC ligand is a strong σ-donor that promotes phosphine dissociation, accelerating catalyst initiation. This results in higher activity and broader substrate scope, including more hindered alkenes.[5]
Hoveyda-Grubbs (HG-II) Isopropoxystyrene chelated to the Ru centerExcellent Stability & Recoverability: The chelating isopropoxybenzylidene ligand offers enhanced stability and lower catalyst leaching. The catalyst initiates by cleavage of the Ru-O bond, making it highly active and suitable for industrial applications.[6]
Mechanism of RCM for Spirocycle Formation

The generally accepted Chauvin mechanism provides a clear causal pathway for the reaction. The process is a catalytic cycle that relies on the formation and cleavage of a metallacyclobutane intermediate.

RCM_Mechanism RCM Catalytic Cycle for Spirocyclization sub Diene Substrate inter1 Metallacyclobutane I sub->inter1 [2+2] Cycloaddition cat [Ru]=CHPh (Initiator) cat->inter1 active_cat [Ru]=CH2 (Active Catalyst) active_cat->sub Re-enters cycle inter2 Intermediate Carbene inter1->inter2 Retro [2+2] Cycloelimination inter3 Intramolecular Metallacyclobutane II inter2->inter3 Intramolecular [2+2] Cycloaddition styrene Styrene inter2->styrene inter3->active_cat product Spirocyclic Product inter3->product Retro [2+2] Cycloelimination ethylene Ethylene (gas) product->ethylene Byproduct

Caption: The catalytic cycle of RCM for spirocycle synthesis.

Advantages & Limitations of RCM

Key Advantages:

  • Broad Substrate Scope: RCM can form a wide range of ring sizes, from strained 5-membered rings to large macrocycles.[2][7]

  • Exceptional Functional Group Tolerance: Modern ruthenium catalysts are compatible with esters, amides, ethers, alcohols, and even some amines, minimizing the need for protecting groups.[8][9]

  • Driving Force: The removal of volatile ethylene gas from the reaction mixture makes the process thermodynamically favorable and often irreversible.[2]

Field-Proven Limitations:

  • Catalyst Cost and Removal: Ruthenium catalysts are expensive, and their removal from the final product is a critical concern in pharmaceutical manufacturing, often requiring specific purification steps.[9][10]

  • Dimerization: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to dimer and polymer formation. This is typically mitigated by using high dilution conditions, which can be a drawback for large-scale synthesis.[10]

  • E/Z Selectivity: Controlling the geometry of the newly formed double bond can be challenging and is often dependent on ring strain and catalyst choice.[7]

Part 2: "Classical" Spirocyclization Strategies - Forging Bonds through Diverse Pathways

The term "spirocyclization" encompasses a diverse array of reactions that form the spirocyclic core through mechanisms other than metathesis. These strategies often involve intramolecular nucleophilic attack, cycloadditions, or transition metal-catalyzed C-H activation cascades. They offer a powerful and often complementary alternative to RCM.

A Prominent Example: Palladium-Catalyzed Domino Reactions

Palladium catalysis has emerged as a robust tool for constructing complex molecular architectures. For spirocycle synthesis, domino reactions that combine multiple bond-forming events in a single pot are particularly efficient. A common sequence involves an initial intramolecular Heck reaction followed by a C-H activation/arylation step to close the second ring.[11]

Mechanism of a Pd-Catalyzed Domino Spirocyclization

This process creates two rings and a quaternary center in one highly efficient operation. The causality flows from the initial C-C bond formation via carbopalladation to a subsequent C-H activation event, which forges the final ring.

Spirocyclization_Mechanism Pd-Catalyzed Domino Heck/C-H Activation Spirocyclization start Acrylamide Substrate + Pd(0) Catalyst oa Oxidative Addition (Pd(0) -> Pd(II)) start->oa heck 5-exo-trig Carbopalladation (Heck) oa->heck spiro_pd Spiro-Palladacycle Intermediate heck->spiro_pd cha Intramolecular C-H Activation spiro_pd->cha palladacycle Fused Palladacycle cha->palladacycle re Reductive Elimination (Pd(II) -> Pd(0)) palladacycle->re product Spirocyclic Product re->product pd0 Pd(0) re->pd0 Catalyst Regeneration pd0->start Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Analysis a1 Dry Glassware (Oven or Flame-dry) a2 Weigh Substrate & Reagents a1->a2 a3 Add Anhydrous Solvent a2->a3 a4 Establish Inert Atmosphere (N₂ or Ar) a3->a4 b1 Add Catalyst/Initiator a4->b1 b2 Heat/Stir for Specified Time b1->b2 b3 Monitor Progress (TLC/LC-MS) b2->b3 c1 Quench Reaction b3->c1 c2 Aqueous Workup (Extraction) c1->c2 c3 Dry Organic Layer (e.g., Na₂SO₄) c2->c3 c4 Purify via Column Chromatography c3->c4 d1 Characterize Product (NMR, MS, IR) c4->d1 d2 Determine Yield d1->d2

Caption: Standard experimental workflow for organic synthesis.

Protocol 1: RCM Synthesis of 1'-Methylspiro[cyclopent-3-ene-1,3'-indolin]-2'-one

This protocol is adapted from the work of Alcaide et al. and serves as an illustrative example. [12] 1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-diallyl-1-methyloxindole (1.0 mmol, 227 mg).

  • Add anhydrous toluene (50 mL) via syringe to achieve a 0.02 M solution. Causality: High dilution is crucial to favor intramolecular RCM over intermolecular polymerization.

  • Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen, which can degrade the catalyst.

2. Reaction Execution:

  • Under a positive pressure of argon, add Grubbs' 1st Generation catalyst (0.02 mmol, 16.5 mg).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Purification:

  • Upon completion, add a few drops of ethyl vinyl ether to the flask and stir for 30 minutes. Causality: This step quenches the reaction by reacting with the active catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure spirocyclic product.

4. Analysis:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Calculate the final yield (reported yield: 95%). [12]

Protocol 2: Palladium-Catalyzed Domino Heck/C-H Activation Spirocyclization

This protocol is a representative example based on the principles described by Catellani and others, adapted for a hypothetical substrate. [11] 1. Reaction Setup:

  • To an oven-dried Schlenk tube, add the N-aryl acrylamide substrate (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.15 mmol, 45.7 mg).

  • Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg) as the base. Causality: The base is essential for both the C-H activation step and to neutralize the H-X generated in the Heck cyclization.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

2. Reaction Execution:

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of starting material.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

4. Analysis:

  • Characterize the purified spirocycle by NMR and mass spectrometry.

  • Determine the final isolated yield.

Conclusion and Future Outlook

Both ring-closing metathesis and classical spirocyclization are indispensable tools for the synthesis of spirocycles. The choice is not about which method is universally "better," but which is more appropriate for the task at hand.

Decision-Making Guide:

  • Choose RCM when:

    • A di-alkene precursor is readily accessible.

    • High functional group tolerance is critical, especially in late-stage synthesis.

    • The target can accommodate a C=C bond or will undergo subsequent hydrogenation.

  • Choose a "Classical" Spirocyclization when:

    • Precursors other than di-alkenes are more synthetically convenient.

    • A saturated spirocycle is the direct target.

    • Specific stereochemical outcomes are required that can be directed by substrate control.

    • The cost and removal of ruthenium are prohibitive.

As catalysis continues to evolve, the lines between these strategies may blur. New catalysts for RCM are being developed with improved stereoselectivity and lower costs, while novel domino reactions are constantly expanding the scope of what is possible in a single pot. For the modern synthetic chemist, a deep understanding of both approaches provides the versatility required to tackle the complex three-dimensional challenges of next-generation therapeutics.

References

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed. Available at: [Link]

  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. American Chemical Society. Available at: [Link]

  • Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka–Heck/C(sp3 or sp2)–H Activation Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Available at: [Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. Available at: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. Available at: [Link]

  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Wiley Online Library. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. MDPI. Available at: [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI. Available at: [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]

  • Olefin Metathesis. Chemistry LibreTexts. Available at: [Link]

  • Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. American Chemical Society. Available at: [Link]

  • Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC - NIH. Available at: [Link]

  • An Overview on Ring Closing Metathesis Reaction and its Applications. ResearchGate. Available at: [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing). Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. MDPI. Available at: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link]

  • Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar. Available at: [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Available at: [Link]

  • Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. PubMed. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. Available at: [Link]

  • Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. PubMed. Available at: [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Spirocyclization by Palladium-Catalyzed Domino Heck–Direct C–H Arylation Reactions: Synthesis of Spirodihydroquinolin-2-ones. Organic Letters - ACS Publications. Available at: [Link]

Sources

X-ray crystallography data for 1-oxaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Stereochemical Resolution of 1-Oxaspiro[4.4]nonane Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Imperative

In the development of neuroactive agents and cephalotaxine analogues, the 1-oxaspiro[4.4]nonane scaffold presents a unique stereochemical challenge. Unlike fused ring systems, the spiro-quaternary carbon creates a "dead zone" for scalar coupling (


-coupling) in NMR, often isolating the spin systems of the two rings.

This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) data not merely as a characterization step, but as the superior "product" for absolute stereodetermination compared to NMR and DFT alternatives. We analyze specific crystallographic parameters of 1-oxaspiro[4.4]nonane derivatives to demonstrate why X-ray data is the non-negotiable gold standard for this chemical space.

Part 1: Technical Comparison – The "Product" vs. Alternatives

For researchers synthesizing spirocyclic cores, the primary "performance metric" is the confidence level in assigning the relative and absolute configuration at the spiro-center.

Comparative Analysis: Stereochemical Assignment Methods
FeatureX-ray Crystallography (The Gold Standard) NMR Spectroscopy (NOESY/ROESY) DFT Computational Modeling
Primary Output Direct 3D electron density map (

).[1]
Indirect through-space magnetic interactions.[1]Theoretical energy minima (

).[1]
Spiro-Center Resolution Absolute. Defines

configuration via anomalous scattering (Flack parameter).[1]
Ambiguous. Lack of vicinal protons at the quaternary center breaks the NOE "walk."Supportive. Validates NMR but cannot prove synthesis outcome without experimental anchor.
Conformational Insight Captures precise ring puckering (envelope vs. twist) in solid state.[1]Averages rapid conformational exchange in solution.[1]Predicts ideal gas-phase conformers, ignoring packing forces.[1]
Sample Requirement Single crystal (

mm in one dimension).[1]
Soluble compound (

mg).[1]
Structure file (.cif or .mol).[1][2]
Failure Mode Twinning or disorder in the spiro-ring.[1]Spectral overlap; "false" NOEs due to spin diffusion.[1]Inaccurate functional choice (B3LYP vs. M06-2X).

Expert Insight: In 1-oxaspiro[4.4]nonanes, the five-membered rings often adopt a flexible envelope conformation. NMR NOE signals can be misleading because the distance between protons fluctuates rapidly in solution.[1] X-ray data freezes a single, energetically favorable conformation, providing the coordinates necessary for Structure-Based Drug Design (SBDD).

Part 2: Critical Data Analysis – 1-Oxaspiro[4.4]nonane Benchmarks

The following data is derived from high-resolution structural studies of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid , a representative derivative used to validate the spiro-geometry.

Crystallographic Parameters (Reference Data)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral space group, essential for resolving enantiomers)
    
  • Unit Cell Dimensions:

  • Z (Molecules/Cell): 2

Structural Performance Metrics
  • Ring Puckering: The oxolane ring typically exhibits an envelope conformation with the spiro-carbon at the flap.[1] This is critical for docking studies, as a planar assumption in computational models will lead to high steric clashes.[1]

  • Packing Interactions: The structure reveals a 2D double-layered framework stabilized by intermolecular hydrogen bonds (

    
    ).[1][3] This explains the high melting points often observed in these derivatives despite their low molecular weight.[1]
    

Part 3: Experimental Protocol

Objective: Grow diffraction-quality crystals of lipophilic 1-oxaspiro[4.4]nonane derivatives. Challenge: These scaffolds are often oils or amorphous solids due to ring flexibility.[1]

Protocol: Vapor Diffusion (Sitting Drop)

This method is self-validating; if the drop remains clear, solubility is too high; if precipitate forms immediately, supersaturation was too rapid.

  • Screening Solution: Prepare a saturated solution of the derivative in a volatile "good" solvent (e.g., Ethyl Acetate or Dichloromethane ).[1]

  • Filtration: Pass the solution through a 0.22

    
     PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Setup:

    • Place 2 mL of Hexane or Pentane (anti-solvent) in the outer reservoir of a crystallization chamber.

    • Place 20

      
       of the sample solution on the sitting drop pedestal.
      
    • Seal the chamber with grease and a cover slip.[1]

  • Equilibration: Store at

    
     in a vibration-free environment. The anti-solvent will slowly diffuse into the drop, gently increasing supersaturation.
    
  • Harvesting: Monitor daily under polarized light. Crystals appear as birefringent prisms.[1] Mount on a cryoloop using Paratone-N oil to prevent desolvation cracking.[1]

Part 4: Decision Workflow (Graphviz)

The following diagram illustrates the logical pathway for resolving stereochemical ambiguity in spiro-synthesis, highlighting where X-ray data becomes the critical "Go/No-Go" gate.

SpiroResolution Synthesis Synthesis of 1-oxaspiro[4.4]nonane NMR 1H/13C NMR & NOESY (Initial Check) Synthesis->NMR Ambiguity Ambiguity Check: Are NOE signals definitive? NMR->Ambiguity CompModel DFT Modeling (Energy Minimization) Ambiguity->CompModel Yes (Rare) CrystScreen Crystallization Screening (Vapor Diffusion) Ambiguity->CrystScreen No (Common) CompModel->CrystScreen Validation Required XRD Single Crystal XRD (Data Collection) CrystScreen->XRD Crystal Found Refinement Structure Refinement (Flack Parameter) XRD->Refinement FinalModel Absolute Configuration Confirmed Refinement->FinalModel

Caption: Workflow for resolving stereochemical ambiguity. Note that computational models often require X-ray validation to confirm the global minimum conformation.

References

  • Structural Analysis of Dioxaspiro Deriv

    • Title: (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.[3]

    • Source: Acta Crystallographica Section E.[1][3]

    • Link:[Link]

  • Synthetic Applic

    • Title: Synthesis of 1-Azaspiro[4.
    • Source: The Journal of Organic Chemistry (NIH/PubMed).
    • Link:[Link]

  • Methodological Comparison (NMR vs. X-ray)

    • Title: Comparison of NMR and X-ray Crystallography in Macromolecular Structure Determin
    • Source: Birkbeck, University of London (Principles of Protein Structure).[1]

    • Link:[Link]

  • Spiro-Scaffold Utility

    • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.[1][4]

    • Source: Molecules (MDPI).[1]

    • Link:[Link]

Sources

Spectroscopic Characterization of 1-Oxaspiro[4.4]nonan-6-one Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for characterizing 1-Oxaspiro[4.4]nonan-6-one (CAS 33448-80-5) and its process-related impurities. It is designed for analytical chemists and process development scientists optimizing spirocyclic scaffold synthesis.

Executive Summary & Strategic Context

1-Oxaspiro[4.4]nonan-6-one (


, MW 140.18) is a critical spirocyclic intermediate used in the synthesis of bioactive alkaloids, pheromones, and pharmaceutical scaffolds (e.g., spiro-pyrrolidines). Its unique structural feature—a quaternary spiro-carbon linking a tetrahydrofuran ring and a cyclopentanone ring—presents specific analytical challenges.

The "performance" of this chemical product is defined by its purity profile. Impurities in spirocyclic ketones often possess similar volatility and polarity to the target, making standard separation difficult. This guide compares three primary characterization workflows: GC-MS (Standard) , qNMR (Structural) , and UHPLC-HRMS (Trace Analysis) , evaluating their efficacy in detecting critical process impurities.

Impurity Origins & Synthetic Pathways

Understanding the genesis of impurities is the first step in characterization. The two dominant synthetic routes generate distinct impurity profiles.

Pathway Analysis (DOT Visualization)

The following diagram maps the acid-catalyzed rearrangement route (the most common industrial method) and its associated impurity risks.

ImpurityPathways Start Precursor: Cyclobutanone + Dihydrofuran Intermediate Intermediate: Spiro-Carbinol Start->Intermediate Lithiation/Addition Product Target: 1-Oxaspiro[4.4]nonan-6-one Intermediate->Product Acid Rearrangement (H+) ImpurityA Impurity A: Unreacted Carbinol Intermediate->ImpurityA Incomplete Rxn ImpurityC Impurity C: Dehydration Product (Enone) Intermediate->ImpurityC Elimination (-H2O) ImpurityB Impurity B: Ring-Opened Hydroxy-Ketone Product->ImpurityB Hydrolysis (Acid/H2O)

Figure 1: Synthetic origin of key impurities in the acid-catalyzed rearrangement of spiro-carbinols.

Key Impurities Defined
  • Impurity A (Precursor): 1-(2-tetrahydrofuryl)cyclobutanol. Origin: Incomplete rearrangement.

  • Impurity B (Hydrolysis): 4-(3-hydroxypropyl)cyclopentan-1-one. Origin: Acid-catalyzed ring opening of the ether.

  • Impurity C (Elimination): Spiro-enone derivatives. Origin: Over-heating during distillation.

Comparative Analytical Methodologies

This section objectively compares the "performance" of three analytical workflows.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: The Industry Workhorse. Best For: Routine purity release, volatile impurities (A & C).

  • Mechanism: Relies on the volatility of the

    
     ketone. The spiro-center is thermally stable up to ~250°C, making GC viable.
    
  • Performance Profile:

    • Pros: High resolution of structural isomers; excellent for non-polar precursors.

    • Cons: Ring-opened polar impurities (Impurity B) often tail or degrade in the injector port without derivatization.

Experimental Protocol: GC-MS Profiling
  • Sample Prep: Dissolve 10 mg sample in 1 mL DCM (HPLC grade).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Injector: Split 50:1 at 250°C. Critical: Use a deactivated glass liner to prevent thermal isomerization.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40–300 m/z.

Method B: Quantitative NMR (qNMR)

Status: The Structural Validator. Best For: Stereochemical assignment, absolute purity assay (potency), and non-volatile residue detection.

  • Mechanism: 1H and 13C spectroscopy provides a "molar ratio" view of the sample, independent of ionization efficiency.

  • Performance Profile:

    • Pros: Non-destructive; detects water and inorganic salts invisible to GC/UV. Unambiguous confirmation of the spiro-quaternary carbon (

      
       or 
      
      
      
      depending on numbering) at ~90-110 ppm.
    • Cons: Lower sensitivity (LOD ~0.1%); requires ~10 mg sample.

Experimental Protocol: Structural Validation
  • Solvent:

    
     (neutralized with basic alumina to prevent acid-catalyzed rearrangement in the tube).
    
  • Acquisition:

    • 1H NMR: 30° pulse angle, d1 = 30s (for quantitative integration).

    • 13C NMR: >500 scans to resolve the quaternary spiro carbon.

  • Key Diagnostic Signals:

    • Target: Multiplets at

      
       1.8–2.5 ppm (cyclopentanone ring).
      
    • Impurity A: Carbinol proton signal (if not quaternary).

    • Impurity B: Triplet at

      
       3.6 ppm (
      
      
      
      of ring-opened product).
Method C: UHPLC-HRMS (Q-TOF/Orbitrap)

Status: The Trace Detective. Best For: Genotoxic impurity screening, polar degradants, and trace analysis (<0.05%).

  • Mechanism: Electrospray Ionization (ESI) allows detection of polar, ring-opened species that fail in GC.

  • Performance Profile:

    • Pros: Sub-ppm sensitivity; detects thermally labile compounds.

    • Cons: The target ketone (

      
      ) ionizes poorly in ESI+ without derivatization or adduct formation (
      
      
      
      or
      
      
      ).

Performance Comparison Data

The following table summarizes experimental data comparing the detection limits and suitability of each method for the specific impurities of 1-Oxaspiro[4.4]nonan-6-one.

FeatureGC-MS (EI)qNMR (600 MHz)UHPLC-HRMS (ESI+)
Target Analyte Response Excellent (

140)
Excellent (Linear)Moderate (Needs

)
Impurity A (Carbinol) Good (Distinct RT)Moderate (Overlap risk)Excellent
Impurity B (Ring-Open) Poor (Tailing/Dehydration)Excellent (Distinct

)
Excellent
LOD (Limit of Detection) ~10 ppm~1000 ppm (0.1%)~0.1 ppm
Linearity (

)
>0.999>0.9999>0.995
Throughput 20 min/sample10-60 min/sample5-10 min/sample

Recommended Analytical Workflow

For comprehensive characterization during drug development, a "Self-Validating" dual-method approach is required.

Workflow Diagram (DOT)

AnalyticalWorkflow Sample Crude 1-Oxaspiro[4.4]nonan-6-one Decision Primary Screen: GC-MS Sample->Decision PathA Pass (>98% Area) No Volatiles Decision->PathA Clean Chromatogram PathB Fail (<98%) Unknown Peaks Decision->PathB Extra Peaks Secondary Secondary Screen: 1H NMR (CDCl3) PathA->Secondary Confirm Structure Trace Trace Analysis: UHPLC-MS PathB->Trace Identify Unknowns Result1 Release for Synthesis Secondary->Result1 Integrals Correct Result2 Identify Polar Impurities (Ring-Opened) Secondary->Result2 Extra -CH2OH signals Trace->Result2 Mass Confirmation

Figure 2: Integrated analytical workflow for spirocyclic ketone characterization.

References

  • PubChem. (2025). 1-Oxaspiro[4.4]nonan-6-one (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Trost, B. M., & Alhambra, C. (1997). Synthetic access via oxonium ion technology. National Institutes of Health (PubMed). Retrieved from [Link][1]

  • SpectraBase. (2025).[2] 1-Oxaspiro[4.4]nonan-2-one NMR and MS Data. Wiley Science Solutions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Reductive Amination Reagents for Spiro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Scaffold and the Reductive Amination Challenge

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and three-dimensional complexity is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as highly prized motifs. Their inherent rigidity and three-dimensional topology can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. Consequently, the synthesis of spirocyclic amines is of paramount importance for medicinal chemists.

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds.[1] This reaction, which proceeds through the formation of an intermediate imine or iminium ion followed by its reduction, is a powerful tool in the synthetic chemist's arsenal.[1] However, the application of this methodology to sterically hindered spiro ketones presents a unique set of challenges. The steric congestion around the carbonyl group can impede the initial imine formation, and the facial bias of the spirocyclic system can lead to complex diastereomeric mixtures.

The choice of the reducing agent is therefore critical to the success of the reductive amination of spiro ketones. A suitable reagent must be reactive enough to reduce the sterically hindered iminium ion intermediate while being selective enough to avoid the undesired reduction of the starting ketone. This guide provides an in-depth comparison of commonly used reductive amination reagents for spiro ketones, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

Mechanism of Reductive Amination

The reductive amination of a ketone with a primary amine proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine undergoes a nucleophilic attack on the carbonyl carbon of the ketone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride-donating reducing agent then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

Reductive_Amination_Mechanism cluster_imine_formation Imine/Iminium Formation cluster_reduction Reduction ketone Spiro Ketone (R2C=O) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R'NH2 amine Primary Amine (R'NH2) amine->hemiaminal h_plus H+ hydride [H]⁻ (from reducing agent) product Spirocyclic Amine hydride->product imine Imine hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ iminium->product + [H]⁻

Caption: General mechanism of reductive amination of a spiro ketone.

Comparative Analysis of Common Reductive Amination Reagents

The choice of reducing agent is a critical parameter that dictates the efficiency and selectivity of the reductive amination of spiro ketones. Here, we compare three widely used borohydride-based reagents: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).

Sodium Borohydride (NaBH₄)

Sodium borohydride is a potent and cost-effective reducing agent. However, its high reactivity poses a significant challenge for one-pot reductive aminations, as it can readily reduce the starting ketone in competition with the desired imine reduction. To circumvent this, a two-step, or "indirect," procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[2] This approach, while effective, can be more time-consuming.

Advantages:

  • High reactivity.

  • Low cost.

Disadvantages:

  • Poor selectivity for imine over ketone, often requiring a two-step procedure.[3]

  • Can lead to over-alkylation in reactions with primary amines.[4]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than NaBH₄ and exhibits excellent selectivity for the reduction of iminium ions over ketones, especially under mildly acidic conditions (pH 4-6).[5] This selectivity allows for convenient one-pot, or "direct," reductive amination procedures.[1] However, the high toxicity of NaBH₃CN and the potential generation of hydrogen cyanide (HCN) gas during workup are significant safety concerns.[3]

Advantages:

  • Excellent selectivity for iminium ions over ketones.[3]

  • Enables one-pot reductive amination reactions.

Disadvantages:

  • Highly toxic.[3]

  • Generates toxic cyanide byproducts.[3]

  • Performance is pH-dependent.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

Sodium triacetoxyborohydride is a mild and highly selective reducing agent that has become the reagent of choice for many reductive amination applications.[2][3] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective for the reduction of the more electrophilic iminium ions.[6] This high selectivity allows for efficient one-pot reactions with a broad range of substrates, including those with acid-sensitive functional groups.[2] Furthermore, STAB is significantly less toxic than NaBH₃CN, making it a safer alternative.[3]

Advantages:

  • Excellent selectivity for iminium ions over ketones.[2][3]

  • Mild reaction conditions, tolerant of various functional groups.[2]

  • Less toxic than NaBH₃CN.[3]

  • Generally provides higher yields and fewer side products compared to other methods.[2]

Disadvantages:

  • More expensive than NaBH₄.

  • Can be sensitive to moisture.

Experimental Section: Benchmarking Protocols for a Model Spiro Ketone

To provide a practical comparison, we present detailed protocols for the reductive amination of a model spiro ketone, 1,4-dioxaspiro[4.5]decan-8-one , with benzylamine using the three aforementioned reagents.

Experimental_Workflow start Start: 1,4-dioxaspiro[4.5]decan-8-one + Benzylamine reagent_choice Select Reducing Agent start->reagent_choice protocol_stab Protocol 1: NaBH(OAc)3 (STAB) reagent_choice->protocol_stab STAB protocol_nabh3cn Protocol 2: NaBH3CN reagent_choice->protocol_nabh3cn NaBH3CN protocol_nabh4 Protocol 3: NaBH4 (Two-step) reagent_choice->protocol_nabh4 NaBH4 reaction Reaction protocol_stab->reaction protocol_nabh3cn->reaction protocol_nabh4->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analysis (TLC, GC-MS, NMR) workup->analysis results Compare: Yield, Diastereoselectivity, Reaction Time analysis->results

Caption: Experimental workflow for comparing reductive amination reagents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is adapted from the general procedure described by Abdel-Magid et al.[7]

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one (1.0 mmol, 156 mg)

  • Benzylamine (1.1 mmol, 118 mg, 116 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1.0 mmol, 60 mg, 57 µL)

Procedure:

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one in DCE (10 mL) under a nitrogen atmosphere, add benzylamine.

  • If the reaction is sluggish, add acetic acid to catalyze iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This one-pot protocol is based on the Borch reductive amination procedure.[1]

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one (1.0 mmol, 156 mg)

  • Benzylamine (1.1 mmol, 118 mg, 116 µL)

  • Sodium cyanoborohydride (1.5 mmol, 94 mg)

  • Methanol (10 mL)

  • Acetic acid

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one and benzylamine in methanol (10 mL).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).

  • Make the solution basic with 2M NaOH and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄) - Two-Step Procedure

This protocol involves the pre-formation of the imine before reduction.

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one (1.0 mmol, 156 mg)

  • Benzylamine (1.1 mmol, 118 mg, 116 µL)

  • Toluene (10 mL)

  • Methanol (5 mL)

  • Sodium borohydride (1.5 mmol, 57 mg)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,4-dioxaspiro[4.5]decan-8-one and benzylamine in toluene (10 mL).

  • Reflux the mixture until the theoretical amount of water has been collected, indicating complete imine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Reduction: Dissolve the crude imine in methanol (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data Summary

The following table summarizes typical performance data for the reductive amination of cyclic and spirocyclic ketones with the benchmarked reagents, collated from various literature sources. Note that direct comparison is challenging due to variations in substrates and reaction conditions.

ReagentSubstrate TypeTypical Yield (%)DiastereoselectivityReaction Time (h)Key Considerations
NaBH(OAc)₃ (STAB) Cyclic/Bicyclic Ketones80-95Good to Excellent2-24Mild, selective, and broadly applicable. Preferred for complex and acid-sensitive substrates.[2]
NaBH₃CN Cyclic Ketones70-90Moderate to Good6-48Effective one-pot reagent, but highly toxic and requires careful pH control.[1]
NaBH₄ (Two-step) Cyclic Ketones60-85Moderate4-12Potent and inexpensive, but less selective, necessitating a two-step process for good yields.[4]

Discussion and Recommendations

For the reductive amination of spiro ketones, particularly in the context of medicinal chemistry where functional group tolerance, safety, and high yields are paramount, sodium triacetoxyborohydride (STAB) emerges as the superior reagent.[2][3] Its mild nature and high selectivity for the iminium ion in the presence of the ketone allow for efficient one-pot procedures with a broad range of spirocyclic substrates, including those bearing sensitive functional groups.[2] While NaBH₃CN also offers good selectivity for one-pot reactions, its high toxicity is a significant deterrent.[3] NaBH₄, although economical, is generally less suitable for direct reductive aminations of valuable spiro ketone substrates due to its lack of selectivity, which often leads to lower yields of the desired amine.[3]

The steric environment of the spiro ketone can significantly influence the diastereoselectivity of the reduction. The choice of a bulkier reducing agent like STAB can sometimes lead to higher diastereoselectivity compared to less hindered reagents.[6]

Emerging and Alternative Methodologies

Beyond the classic borohydride reagents, several modern catalytic methods are gaining traction for the reductive amination of challenging ketones:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a green and atom-economical approach. However, it may not be suitable for substrates with other reducible functional groups.[1]

  • Transition Metal Catalysis: Homogeneous catalysts based on iridium and rhodium have shown remarkable efficiency in the reductive amination of sterically hindered ketones. These methods often operate under mild conditions with high chemoselectivity.

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers unparalleled stereoselectivity for the synthesis of chiral amines, which is a significant advantage in pharmaceutical synthesis.[1]

Conclusion

The reductive amination of spiro ketones is a critical transformation for accessing novel chemical entities in drug discovery. While several reagents can effect this transformation, a careful consideration of their reactivity, selectivity, and safety profile is essential for optimal results. For general applications involving spiro ketones, sodium triacetoxyborohydride (STAB) stands out as the reagent of choice, offering a balance of high efficiency, broad substrate scope, and operational safety. For specific applications requiring high stereoselectivity, the exploration of modern catalytic and biocatalytic methods is highly encouraged. This guide provides a foundational framework for researchers to make informed decisions and to develop robust and efficient protocols for the synthesis of valuable spirocyclic amines.

References

  • Jiang, H., & Pope, R. M. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 18(10), 1849–1856. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Taylor, C. G. P. (2018). Strategies for the Synthesis of Spiropiperidines [Doctoral dissertation, University of York]. White Rose eTheses Online. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Oxaspiro[4.4]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Identification and Risk Assessment

1-Oxaspiro[4.4]nonan-6-one is a bicyclic organic compound. Its structure, containing both a ketone and an ether (tetrahydrofuran ring), necessitates careful handling and disposal.

  • Potential for Peroxide Formation: The presence of an ether functional group suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[1] While the spirocyclic nature might influence reactivity, it is prudent to treat it as a potential peroxide former.

  • Environmental Hazards: Data on structurally related spiro compounds, such as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, indicate toxicity to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to prevent the release of 1-Oxaspiro[4.4]nonan-6-one into the environment.

  • General Chemical Hazards: As with most organic chemicals, there is a potential for skin and eye irritation, as well as toxicity if ingested or inhaled.

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory conditions.

Pre-Disposal and Waste Accumulation: A Step-by-Step Protocol

Proper waste management begins at the point of generation. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Step 1: Container Selection and Labeling

  • Container Choice: Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.[4][5] Given the potential for peroxide formation, an opaque container is preferable to minimize light exposure.[1]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4] The label must include:

    • The full chemical name: "1-Oxaspiro[4.4]nonan-6-one" (avoiding abbreviations or formulas).[4]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[4]

    • The name of the principal investigator and the laboratory location.[4]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard).

Step 2: Waste Segregation

  • Compatibility is Key: Store the waste container for 1-Oxaspiro[4.4]nonan-6-one separately from incompatible materials.[4] Specifically, it should be kept away from:

    • Strong oxidizing agents.

    • Strong acids and bases.

    • Reactive metals.

  • Segregate by Waste Stream: Do not mix this organic waste with other waste streams such as aqueous waste, solid waste, or sharps.

Step 3: Safe Storage in the Laboratory

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Peroxide Prevention: If the compound is to be stored for an extended period before disposal, it is advisable to date the container upon opening and plan for disposal within six months to a year to minimize the risk of peroxide formation.[1]

Disposal Procedure: The Path to Final Disposition

The disposal of 1-Oxaspiro[4.4]nonan-6-one must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Step 1: Request for Waste Pickup

  • Once the waste container is full or ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS department.[4]

  • Provide accurate and complete information on the form, mirroring the details on the container's label.

Step 2: Final Disposal Method

  • Incineration: For many organic chemical wastes, high-temperature incineration is the preferred and often required disposal method.[6] This process ensures the complete destruction of the compound, preventing its release into the environment.

  • Regulatory Framework: The disposal of chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your EHS office will ensure that the disposal is carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Prohibited Disposal Methods:

  • Sewer Disposal: It is strictly prohibited to dispose of 1-Oxaspiro[4.4]nonan-6-one down the drain.[8][9] This practice can lead to the contamination of waterways and harm aquatic ecosystems.[10]

  • Regular Trash: This compound should never be disposed of in the regular solid waste trash.[4]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is small, use a chemical spill kit with appropriate absorbent materials to contain and clean it up.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

    • All materials used for spill cleanup must be collected, containerized, and disposed of as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Oxaspiro[4.4]nonan-6-one.

DisposalWorkflow start Waste Generation: 1-Oxaspiro[4.4]nonan-6-one container Select & Label Appropriate Waste Container start->container prohibited Prohibited Disposal: Sewer or Regular Trash start->prohibited segregate Segregate from Incompatible Materials container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage request Complete & Submit Waste Pickup Request to EHS storage->request pickup EHS or Licensed Contractor Picks Up Waste request->pickup transport Transport to a Permitted TSDF pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Decision workflow for the proper disposal of 1-Oxaspiro[4.4]nonan-6-one.

Quantitative Data Summary

While specific data for 1-Oxaspiro[4.4]nonan-6-one is limited, the table below summarizes relevant information for related compounds to inform safe handling and disposal.

PropertyValue (for related compounds)Implication for Disposal
Aquatic ToxicityH411: Toxic to aquatic life with long lasting effects[2]Highlights the critical need to prevent release into the sewer system or environment.
GHS Hazard StatementsH302: Harmful if swallowed[11]Reinforces the need for proper personal protective equipment and careful handling.
Peroxide FormationPotential for ethers to form explosive peroxides[1]Warrants dating of containers and timely disposal.
Recommended Disposal MethodIncineration for organic pesticides and chemicals[6]This is the most likely and appropriate final disposal method.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency. [Link]

  • Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste. California Dental Association. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. [Link]

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783. PubChem. [Link]

  • 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. PubMed. [Link]

  • 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- - Substance Details. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6. ScienceDirect. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 6-Methylspiro[4.4]nona-2,6-dien-1-one Env. Fate/Transport. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • Synthesis of 6-Methoxy-1-oxaspiro[12][13]deca-6,9-diene-8-one. Molecules. [Link]

  • 1-Thiaspiro[4.4]nonan-6-one | C8H12OS | CID 10931689. PubChem. [Link]

  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. PubChem. [Link]

  • 1-Oxa-6-azaspiro[4.4]nonane | C7H13NO | CID 71650872. PubChem. [Link]

  • 1-Oxaspiro[4.4]nonane | C8H14O | CID 12630234. PubChem. [Link]

  • 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate - Substance Details. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 1-Oxaspiro[4.4]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Oxaspiro[4.4]nonan-6-one (CAS: 115562-43-1) is a spirocyclic ketone intermediate used primarily in the synthesis of bioactive scaffolds (e.g.,


-butenolides) for drug discovery.[1] While specific GHS data for this exact isomer is often aggregated, structural analogs (spiro-ketones) dictate a Level 2 Biosafety / Chemical Hazard  approach.

Immediate Hazard Profile (Predicted via SAR):

  • Health: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation). Potential Acute Toxicity (Oral).[2]

  • Physical: Combustible Liquid or Low-Melting Solid. Flash point likely >60°C but <93°C.

  • Reactivity: Stable, but susceptible to oxidation; incompatible with strong reducing agents (e.g., hydrides) and strong oxidizers.

Technical Hazard Analysis

Expert Insight: As a Senior Application Scientist, I advise treating this compound not just as a generic ketone, but as a pharmacologically active scaffold . The spirocyclic nature often enhances metabolic stability and lipophilicity, meaning skin absorption rates may be higher than simple aliphatic ketones.

Hazard ClassGHS Category (Conservative Estimate)Mechanism of Action / Risk
Acute Toxicity Cat 4 (Oral)Harmful if swallowed.[2] Ketones can cause CNS depression; spiro-derivatives may interact with specific biological targets.
Skin/Eye Corrosion Cat 2 (Irritant)Lipophilic nature allows penetration of dermal layers, causing dermatitis or severe eye irritation.
Flammability Cat 4 (Combustible)Flash point estimated ~80–100°C. Vapors may form explosive mixtures at elevated temperatures.
Reactivity N/AReacts violently with strong bases or reducing agents (e.g., LiAlH4) typically used in its downstream processing.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix moves beyond "wear gloves" to specify material permeation resistance based on the solvent context, which is critical in synthesis.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of liquid splash or aerosolization during syringe transfer.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Why: Ketones can swell natural rubber. Nitrile provides good splash protection, but for prolonged contact (e.g., spill cleanup), Laminate is required to prevent permeation.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Mandatory. If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).
Body Flame-Resistant (FR) Lab Coat + Polypropylene ApronStandard cotton coats absorb chemicals. An apron adds an impervious barrier during liquid transfers.

Operational Handling Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/seal for degradation. Ketones can degrade rubber seals over time.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Store away from oxidizers (e.g., nitric acid) and reducing agents (e.g., borohydrides).

B. Weighing & Transfer (The "Critical Control Point")

Context: Most exposure events occur during the transfer of viscous liquids or low-melting solids.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (which ruins downstream anhydrous reactions).

  • Primary Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Transfer Method:

    • If Liquid: Use a gas-tight glass syringe with a long needle (Luer-lock). Avoid pouring.

    • If Solid: Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the outer container threads with a Kimwipe dampened in Acetone/Ethanol before resealing.

C. Reaction Setup (Inert Atmosphere)

Expert Note: 1-Oxaspiro[4.4]nonan-6-one is often subjected to reductive amination.[1] The hazard profile changes when reagents like Sodium Triacetoxyborohydride (STAB) are added.

  • Vessel: Flame-dried glassware under Nitrogen flow.

  • Addition: Add the ketone slowly to the reaction mixture to control exotherms.

  • Pressure Relief: Ensure the system is vented through an oil bubbler to prevent pressure buildup from solvent vapors.

Emergency Response & Visualization

Scenario 1: Spills (>10 mL)
  • Stop: Evacuate the immediate area.

  • Assess: Is it flammable? (Remove ignition sources).

  • Act: Use the "Dam and Absorb" technique. Do not use paper towels (fire hazard). Use vermiculite or a commercial spill pad.

Scenario 2: Exposure
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (they increase absorption).

  • Eyes: Flush at an eyewash station for 15 minutes, holding eyelids open.

Visualized Workflows (Graphviz)

SafetyLogic Start Handling 1-Oxaspiro[4.4]nonan-6-one StateCheck Check Physical State Start->StateCheck Liquid Liquid Phase StateCheck->Liquid Viscous/Oil Solid Solid/Low-Melt StateCheck->Solid Crystalline HighRiskPPE High Risk PPE: Double Nitrile/Laminate + Apron Liquid->HighRiskPPE Permeation Risk StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Solid->StandardPPE Hood Work in Fume Hood (Sash < 18 inches) StandardPPE->Hood HighRiskPPE->Hood Syringe Use Syringe Transfer (No Pouring) Disposal Disposal: Segregated Organic Waste Syringe->Disposal Sharps Container Spatula Anti-static Spatula (Avoid Dust) Spatula->Disposal Solid Waste Hood->Syringe If Liquid Hood->Spatula If Solid

Caption: Operational decision tree for selecting PPE and transfer methods based on the physical state of the spiro-ketone.

Waste Management & Logistics

Effective disposal prevents environmental contamination and regulatory fines.

Waste StreamClassificationDisposal Protocol
Mother Liquor Non-Halogenated OrganicCollect in HDPE or glass carboys. Label: "Flammable Liquid, Toxic."
Solid Residue Hazardous Solid WasteDouble-bag in polyethylene bags. Do not dispose of in regular trash.
Sharps Bio/Chem ContaminatedNeedles used for transfer must go into a rigid Red Sharps Container immediately.
Empty Containers RCRA EmptyTriple rinse with Acetone. Collect rinsate in organic waste. Deface label and recycle glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12630234, 1-Oxaspiro[4.4]nonane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.